Product packaging for HIV-1 inhibitor-18(Cat. No.:)

HIV-1 inhibitor-18

Cat. No.: B12400953
M. Wt: 525.6 g/mol
InChI Key: DQHZNYMGERITDY-VWLOTQADSA-N
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Description

HIV-1 inhibitor-18 is a useful research compound. Its molecular formula is C27H31N3O6S and its molecular weight is 525.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31N3O6S B12400953 HIV-1 inhibitor-18

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H31N3O6S

Molecular Weight

525.6 g/mol

IUPAC Name

(2S)-2-[[2-(4-methoxy-N-methylanilino)-2-oxoethyl]sulfonylamino]-N-(4-methoxyphenyl)-N-methyl-3-phenylpropanamide

InChI

InChI=1S/C27H31N3O6S/c1-29(21-10-14-23(35-3)15-11-21)26(31)19-37(33,34)28-25(18-20-8-6-5-7-9-20)27(32)30(2)22-12-16-24(36-4)17-13-22/h5-17,25,28H,18-19H2,1-4H3/t25-/m0/s1

InChI Key

DQHZNYMGERITDY-VWLOTQADSA-N

Isomeric SMILES

CN(C1=CC=C(C=C1)OC)C(=O)CS(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)OC

Canonical SMILES

CN(C1=CC=C(C=C1)OC)C(=O)CS(=O)(=O)NC(CC2=CC=CC=C2)C(=O)N(C)C3=CC=C(C=C3)OC

Origin of Product

United States

Foundational & Exploratory

HIV-1 Protease Inhibitor 18: A Technical Overview of its Mechanism and Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth analysis of a potent, non-peptidic HIV-1 protease inhibitor, identified as inhibitor 18 (also referred to as compound 23c in primary literature)[1]. This inhibitor was developed as part of a structure-based drug design effort aimed at combating drug resistance in HIV-1 by targeting the backbone of the viral protease. Inhibitor 18 incorporates a substituted bis-tetrahydrofuran (bis-THF) moiety as the P2 ligand, a feature designed to enhance interactions with the enzyme's active site. Its exceptional potency against wild-type HIV-1 protease and its structural characteristics make it a significant subject of study in the ongoing development of novel antiretroviral therapies.

Core Mechanism of Action

HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of Gag and Gag-Pol polyproteins into mature, functional viral proteins. The inhibition of this enzyme prevents the formation of infectious virions, thus halting the progression of the infection.

Inhibitor 18 functions as a competitive inhibitor of the HIV-1 protease. It is designed to mimic the transition state of the natural substrate of the protease, binding with high affinity to the enzyme's active site. This binding event blocks the access of the viral polyproteins to the catalytic aspartate residues, thereby preventing their cleavage.

A key feature of inhibitor 18's interaction with the protease is a unique water-mediated hydrogen bond. The methoxy oxygen on the substituted bis-THF ligand of the inhibitor forms a hydrogen bond with the amide nitrogen of Glycine-48 in the S2 subsite of the protease, mediated by a water molecule[1]. This specific interaction contributes significantly to the inhibitor's high binding affinity and potency.

Quantitative Data Summary

The following table summarizes the key quantitative data for HIV-1 protease inhibitor 18, demonstrating its potent enzymatic inhibition and antiviral activity.

ParameterValueDescription
Ki 0.0029 nMThe inhibition constant, representing the affinity of the inhibitor for the HIV-1 protease enzyme. A lower Ki value indicates a higher binding affinity.
IC50 2.4 nMThe half-maximal inhibitory concentration, indicating the concentration of the inhibitor required to inhibit 50% of the HIV-1 protease activity in a cell-based assay.

Experimental Protocols

Enzymatic Inhibition Assay (Ki Determination)

The enzyme inhibitory activity of inhibitor 18 was determined using a fluorescence resonance energy transfer (FRET)-based assay.

Materials:

  • Recombinant HIV-1 protease

  • Fluorogenic substrate: A peptide containing a cleavage site for HIV-1 protease, flanked by a fluorescent donor and a quencher.

  • Assay buffer: Typically a buffer at a specific pH (e.g., pH 6.0) containing a salt (e.g., NaCl) and a reducing agent (e.g., DTT).

  • Inhibitor 18 (dissolved in a suitable solvent like DMSO)

  • 96-well microplate

  • Fluorescence plate reader

Protocol:

  • Prepare a series of dilutions of inhibitor 18 in the assay buffer.

  • In a 96-well microplate, add the recombinant HIV-1 protease to each well.

  • Add the different concentrations of inhibitor 18 to the respective wells.

  • Incubate the enzyme and inhibitor mixture for a predetermined period at a specific temperature (e.g., 37°C) to allow for binding.

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the substrate by the protease separates the donor and quencher, resulting in an increase in fluorescence.

  • The initial reaction velocities are calculated from the linear phase of the fluorescence signal.

  • The Ki value is determined by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the high affinity of the inhibitor.

Antiviral Assay (IC50 Determination)

The antiviral activity of inhibitor 18 was assessed in a cell-based assay using a human T-cell line infected with HIV-1.

Materials:

  • Human T-cell line (e.g., MT-4 cells)

  • HIV-1 viral stock (e.g., HIV-1IIIB)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum, antibiotics, etc.

  • Inhibitor 18 (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • Reagent for measuring cell viability (e.g., MTT or a similar colorimetric reagent)

  • Plate reader

Protocol:

  • Seed the human T-cells in a 96-well cell culture plate.

  • Prepare a series of dilutions of inhibitor 18 in the cell culture medium.

  • Add the different concentrations of inhibitor 18 to the cells.

  • Infect the cells with a predetermined amount of HIV-1 viral stock.

  • Incubate the plates for several days (e.g., 5 days) at 37°C in a CO2 incubator to allow for viral replication and the cytopathic effect to occur.

  • After the incubation period, add a cell viability reagent (e.g., MTT) to each well.

  • Incubate for a few hours to allow for the conversion of the reagent by viable cells.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of viable cells.

  • The IC50 value is calculated as the concentration of the inhibitor that protects 50% of the cells from the cytopathic effect of the virus, determined by plotting the percentage of cell viability against the inhibitor concentration.

X-ray Crystallography

The three-dimensional structure of inhibitor 18 in complex with HIV-1 protease was determined by X-ray crystallography.

Protocol:

  • Crystallization: The HIV-1 protease is co-crystallized with inhibitor 18. This is typically achieved by mixing a solution of the purified protease with a solution of the inhibitor and then setting up crystallization trials using various precipitants and conditions (e.g., hanging drop vapor diffusion).

  • Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, usually at a synchrotron source. The diffraction pattern of the X-rays by the crystal is recorded on a detector.

  • Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density map and refined using computational methods to obtain a final, high-resolution structure. This refined structure reveals the precise binding mode of the inhibitor in the active site of the protease and the specific molecular interactions.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to HIV-1 protease inhibitor 18.

HIV_Protease_Inhibition cluster_virus HIV-1 Life Cycle cluster_inhibition Inhibition Mechanism Gag_Pol Gag-Pol Polyprotein Protease HIV-1 Protease Gag_Pol->Protease Inactive_Complex Inactive Protease-Inhibitor Complex Gag_Pol->Inactive_Complex Blocked Mature_Proteins Mature Viral Proteins Infectious_Virion Infectious Virion Assembly Mature_Proteins->Infectious_Virion Protease->Mature_Proteins Protease->Inactive_Complex Inhibitor_18 Inhibitor 18 Inhibitor_18->Protease Binding

Figure 1: Mechanism of action of HIV-1 protease inhibitor 18.

Ki_Determination_Workflow A Prepare Inhibitor Dilutions C Add Inhibitor to Protease A->C B Add HIV-1 Protease to Microplate B->C D Incubate (Enzyme-Inhibitor Binding) C->D E Add Fluorogenic Substrate D->E F Monitor Fluorescence Increase E->F G Calculate Initial Velocities F->G H Determine Ki using Morrison Equation G->H

Figure 2: Experimental workflow for Ki determination.

IC50_Determination_Workflow A Seed T-cells in Microplate C Add Inhibitor to Cells A->C B Prepare Inhibitor Dilutions B->C D Infect Cells with HIV-1 C->D E Incubate for Viral Replication D->E F Add Cell Viability Reagent (MTT) E->F G Measure Absorbance F->G H Calculate IC50 G->H

Figure 3: Experimental workflow for IC50 determination.

References

Dual HIV-1 Inhibitors: A Technical Overview of Two Compounds Designated Inhibitor-18

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the chemical properties, structure, and mechanism of action of two distinct compounds that have been identified in scientific literature as "HIV-1 inhibitor-18". Due to the shared nomenclature, it is imperative to distinguish between these two molecules, as they target different stages of the HIV-1 lifecycle. This document will address each compound separately, presenting a comprehensive summary of their respective characteristics.

Part 1: HIV-1 Inhibitor 18A - An Envelope Glycoprotein Blocker

HIV-1 inhibitor 18A is a reversible, broad-spectrum entry inhibitor that targets the HIV-1 envelope glycoprotein (Env). Its primary mechanism of action involves blocking the conformational changes in Env that are essential for viral entry into host cells.

Chemical Properties and Structure

Systematic Name: 1-(2,1,3-benzothiadiazol-4-yl)-3-((E)-(4-hydroxyphenyl)methyleneamino)urea[1]

PropertyValueReference
Molecular FormulaC14H11N5O2S[2]
Molecular Weight313.33 g/mol [2]
CAS Number331261-50-8[2]
Mechanism of Action

HIV-1 inhibitor 18A does not interfere with the binding of the viral gp120 protein to the primary receptor CD4 or the co-receptor CCR5. Instead, it inhibits the subsequent CD4-induced conformational changes within the Env trimer. Specifically, it prevents the disruption of quaternary structures at the trimer apex and the exposure of the gp41 heptad repeat 1 (HR1) coiled coil, which are critical steps for membrane fusion.[1][3] The inhibitor is believed to distinguish between different conformational states of gp120 in the unliganded Env trimer.[1]

HIV_Entry_Inhibition_by_18A cluster_virus HIV-1 Virion cluster_host Host Cell Unliganded Env Unliganded Env CD4 CD4 Unliganded Env->CD4 Binding Env-CD4 Complex Env-CD4 Complex CD4->Env-CD4 Complex Forms CCR5 CCR5 Fusion Competent State Fusion Competent State CCR5->Fusion Competent State Induces Env-CD4 Complex->CCR5 Co-receptor Binding Membrane Fusion Membrane Fusion Fusion Competent State->Membrane Fusion Leads to Inhibitor_18A Inhibitor 18A Inhibitor_18A->Env-CD4 Complex Blocks Conformational Change

Mechanism of HIV-1 entry inhibition by Inhibitor 18A.
Quantitative Data

AssayVirus StrainCell LineIC50Reference
Single-cycle infectivityHIV-1JR-FLPBMCs0.4 µM[2]
Experimental Protocols

Antiviral Activity Assay (Single-Cycle Infectivity): The antiviral activity of HIV-1 inhibitor 18A was determined using a single-round viral infectivity assay with HIV-1JR-FL pseudoviruses in peripheral blood mononuclear cells (PBMCs).

  • Virus Production: Pseudoviruses are generated by co-transfecting 293T cells with an Env-deficient HIV-1 backbone plasmid and a plasmid expressing the desired HIV-1 envelope glycoprotein.

  • Infection: PBMCs are infected with the pseudovirus in the presence of serial dilutions of inhibitor 18A.

  • Readout: After 40-44 hours of incubation, viral entry is quantified by measuring the activity of a reporter gene (e.g., luciferase or GFP) expressed from the viral backbone.

  • Data Analysis: The IC50 value, the concentration of inhibitor that reduces reporter gene activity by 50%, is calculated from the dose-response curve.[2]

Antiviral_Assay_Workflow_18A Start Start Prepare Pseudovirus Prepare HIV-1JR-FL Pseudovirus Start->Prepare Pseudovirus Prepare PBMCs Isolate and Culture PBMCs Start->Prepare PBMCs Serial Dilutions Prepare Serial Dilutions of Inhibitor 18A Start->Serial Dilutions Infection Infect PBMCs with Pseudovirus + Inhibitor 18A Prepare Pseudovirus->Infection Prepare PBMCs->Infection Serial Dilutions->Infection Incubation Incubate for 40-44 hours Infection->Incubation Measure Reporter Measure Reporter Gene Activity (e.g., Luciferase) Incubation->Measure Reporter Calculate IC50 Calculate IC50 from Dose-Response Curve Measure Reporter->Calculate IC50 End End Calculate IC50->End

Workflow for the single-cycle infectivity assay of Inhibitor 18A.

Part 2: this compound (Compound II-13c) - A Capsid Inhibitor

This compound (also referred to as compound II-13c) is a potent inhibitor that targets the HIV-1 capsid protein (CA). It is a derivative of phenylalanine and represents a class of compounds that interfere with the proper assembly and function of the viral capsid.

Chemical Properties and Structure

Chemical Name: 4-methoxy-N-methylaniline substituted phenylalanine derivative.

PropertyValueReference
Molecular FormulaNot explicitly stated in the provided search results.
Molecular WeightNot explicitly stated in the provided search results.
CAS Number2764787-56-4
Mechanism of Action

This compound (compound II-13c) targets the HIV-1 capsid protein. The capsid is a critical component of the virus, playing roles in both the early and late stages of the viral lifecycle, including uncoating, reverse transcription, nuclear import, and assembly. This inhibitor binds to the capsid, likely at the interface between the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent capsid protomers within the hexameric lattice, similar to the lead compound PF-74. This binding disrupts the normal function and stability of the capsid.

Mechanism of HIV-1 capsid inhibition by Inhibitor-18 (II-13c).
Quantitative Data

AssayVirus StrainCell LineEC50CC50SI (CC50/EC50)Reference
Antiviral ActivityHIV-1 NL4-3MT-45.14 µM>9.51 µM>1.85[4]
Experimental Protocols

Synthesis of this compound (compound II-13c): The synthesis of compound II-13c is part of a broader synthesis of phenylalanine derivatives. The general synthetic route involves the coupling of a protected phenylalanine core with various aniline derivatives. For the specific synthesis of II-13c, Boc-L-phenylalanine is coupled with 4-methoxy-N-methylaniline.

Antiviral Activity and Cytotoxicity Assay: The antiviral activity and cytotoxicity of compound II-13c were evaluated in MT-4 cells.

  • Cell Culture: MT-4 cells are cultured in appropriate media.

  • Antiviral Assay:

    • Cells are infected with the HIV-1 NL4-3 virus in the presence of serial dilutions of the test compound.

    • After a set incubation period, the extent of viral replication is determined by measuring a viral marker (e.g., p24 antigen) or by a reporter gene assay.

    • The EC50 (50% effective concentration) is calculated as the compound concentration that reduces viral replication by 50%.

  • Cytotoxicity Assay:

    • Uninfected MT-4 cells are incubated with serial dilutions of the test compound.

    • Cell viability is assessed using a standard method, such as the MTT assay.

    • The CC50 (50% cytotoxic concentration) is calculated as the compound concentration that reduces cell viability by 50%.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50, providing a measure of the compound's therapeutic window.

Workflow for antiviral and cytotoxicity assays of Inhibitor-18 (II-13c).

Conclusion

The designation "this compound" has been applied to at least two distinct chemical entities with different antiviral mechanisms. HIV-1 inhibitor 18A is an entry inhibitor that targets the envelope glycoprotein, while this compound (compound II-13c) is a capsid inhibitor. This guide has provided a detailed technical overview of both compounds to aid researchers in their drug development and scientific endeavors. It is crucial for future research and reporting to use specific identifiers for these compounds to avoid ambiguity.

References

HIV-1 inhibitor-18 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of HIV-1 Inhibitor-18, a novel antiretroviral compound. The document details its chemical properties, mechanism of action, biological activity, and the experimental protocols utilized for its characterization.

Compound Identification and Properties

This compound, also referred to as compound II-13c, is a phenylalanine derivative identified as a potent inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1).[1]

PropertyValueReference
CAS Number 2764787-56-4[1]
Molecular Formula C27H31N3O6S[1]
Mechanism of Action HIV-1 Capsid (CA) Inhibitor[1]

Mechanism of Action

This compound targets the viral capsid protein (CA), a crucial component in multiple stages of the HIV-1 life cycle. The HIV-1 capsid is a conical structure composed of CA protein monomers that assemble into hexamers and pentamers. This structure protects the viral genome and facilitates its transport to the nucleus of the host cell. The proper assembly and disassembly (uncoating) of the capsid are critical for successful infection.[2][3]

This compound, similar to the well-characterized capsid inhibitor PF-74, binds to a pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA protomers within the hexameric lattice.[1][4][5] This binding event disrupts the normal dynamics of capsid assembly and disassembly. By interfering with these processes, the inhibitor can block viral replication at both early and late stages of the viral life cycle.[3][4]

Below is a diagram illustrating the HIV-1 life cycle and the key stages targeted by capsid inhibitors.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibition Inhibition by this compound Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Inh_Uncoating Disrupts Uncoating (Early Stage) ReverseTranscription->Inh_Uncoating Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Inh_Assembly Disrupts Assembly (Late Stage) Assembly->Inh_Assembly Virus_Outside HIV Virion Budding->Virus_Outside New Virion Virus_Outside->Entry Antiviral_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Cell_Culture Culture MT-4 cells Infection Infect MT-4 cells with HIV-1 in the presence of compound Cell_Culture->Infection Compound_Prep Prepare serial dilutions of This compound Compound_Prep->Infection Virus_Prep Prepare HIV-1 NL4-3 stock Virus_Prep->Infection Incubation Incubate for 4-5 days at 37°C Infection->Incubation MTT_Assay Perform MTT assay to measure cell viability Incubation->MTT_Assay Data_Analysis Calculate EC50 and CC50 values MTT_Assay->Data_Analysis

References

Methodological & Application

Application Notes and Protocols for Cell-Based Efficacy Assessment of HIV-1 Inhibitor-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Immunodeficiency Virus Type 1 (HIV-1) remains a significant global health challenge. The development of effective antiretroviral therapies is crucial for managing HIV-1 infection and preventing the onset of Acquired Immunodeficiency Syndrome (AIDS). A key target for antiretroviral drug development is the HIV-1 protease, an enzyme essential for the production of mature, infectious virions.[1][2][3][4] Protease inhibitors act by blocking this enzyme, preventing the cleavage of viral polyproteins and thereby halting the viral life cycle.[3][4]

This document provides detailed application notes and protocols for evaluating the efficacy of a novel, potent, and specific HIV-1 protease inhibitor, designated here as HIV-1 Inhibitor-18 . The following sections describe its mechanism of action, protocols for cell-based assays to determine its antiviral activity and cytotoxicity, and a framework for data presentation.

Disclaimer: "this compound" is a designated name for the purpose of these application notes. The protocols and data presented are representative of a potent HIV-1 protease inhibitor and should be adapted for specific experimental conditions.

Mechanism of Action of this compound

This compound is a highly specific competitive inhibitor of the HIV-1 protease enzyme. During the late stages of the viral replication cycle, the HIV-1 Gag and Gag-Pol polyproteins are translated.[4][5] The viral protease is responsible for cleaving these polyproteins into their functional subunits, which are necessary for the assembly of a mature and infectious viral particle.[1][4] this compound binds to the active site of the protease, preventing this cleavage and resulting in the production of immature, non-infectious virions.[3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the HIV-1 life cycle, the point of intervention for this compound, and the general workflow for assessing its efficacy in a cell-based assay.

HIV_Lifecycle cluster_cell Host Cell Binding_Fusion 1. Binding and Fusion Reverse_Transcription 2. Reverse Transcription Binding_Fusion->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription_Translation 4. Transcription and Translation Integration->Transcription_Translation Assembly 5. Assembly Transcription_Translation->Assembly Budding 6. Budding Assembly->Budding Maturation 7. Maturation Budding->Maturation Immature_Virion Immature, Non-infectious Virion Maturation->Immature_Virion HIV_Virion HIV-1 Virion HIV_Virion->Binding_Fusion Inhibitor This compound Inhibitor->Maturation Inhibition Experimental_Workflow Cell_Culture 1. Culture Target Cells (e.g., TZM-bl) Compound_Prep 2. Prepare Serial Dilutions of this compound Cell_Culture->Compound_Prep Infection 3. Infect Cells with HIV-1 in the presence of Inhibitor Compound_Prep->Infection Incubation 4. Incubate for 48 hours Infection->Incubation Lysis_Assay 5. Cell Lysis and Luciferase Assay Incubation->Lysis_Assay Data_Analysis 6. Data Analysis (EC50, CC50 Calculation) Lysis_Assay->Data_Analysis

References

Application Notes and Protocols for High-Throughput Screening of HIV-1 Inhibitor-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 inhibitor-18 is a potent inhibitor of the HIV-1 capsid protein.[1] Capsid inhibitors are a class of antiretroviral compounds that target the HIV-1 capsid protein (p24), a crucial component for multiple stages of the viral lifecycle, including the stability of the viral core, reverse transcription, nuclear import of the pre-integration complex, and the assembly of new virions.[2][3][4] This multi-faceted mechanism of action makes capsid inhibitors a promising area for the development of novel HIV-1 therapeutics.

These application notes provide detailed protocols and guidelines for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize novel anti-HIV-1 compounds. The protocols are designed for a 384-well plate format to maximize throughput and conserve reagents.

Data Presentation

Table 1: Properties of this compound
PropertyValueReference
Target HIV-1 Capsid Protein (p24)[1]
EC50 (HIV-1 NL4-3) 5.14 µM[1]
CC50 (MT-4 cells) > 9.51 µM[1]
Molecular Weight 525.62 g/mol [1]
Chemical Formula C27H31N3O6[1]
Table 2: Typical Parameters for a Cell-Based HTS Assay
ParameterRecommended ValueNotes
Assay Format 384-well plateAllows for increased throughput and reduced costs.[5]
Cell Line TZM-bl or MT-2 cellsTZM-bl cells express CD4, CCR5, and CXCR4, and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR.[6] MT-2 cells are a human T-cell line highly permissive to HIV-1 infection.[5]
Virus HIV-1 NL4-3 (or other suitable lab-adapted or pseudotyped virus)The choice of virus strain may influence inhibitor potency.
Compound Concentration 10 µM (initial screen)A common starting concentration for primary screens.[5]
Positive Control Known HIV-1 inhibitor (e.g., a different capsid inhibitor or an inhibitor with a different mechanism of action)Used to assess assay performance and calculate Z'-factor.
Negative Control DMSO (at the same final concentration as the compounds)Represents 0% inhibition.
Readout Luciferase activity (Relative Light Units - RLU)A highly sensitive and quantitative measure of HIV-1 replication.[7]
Z'-factor > 0.5A Z'-factor above 0.5 is considered excellent for HTS assays.[5]
Hit Criterion ≥ 50% inhibition of viral replicationA common threshold for identifying initial hits in a primary screen.[5]

Experimental Protocols

Protocol 1: Cell-Based HIV-1 Replication Assay using a Luciferase Reporter Gene

This protocol is adapted for a 384-well format and is suitable for high-throughput screening of compounds like this compound that target viral replication.

Materials:

  • TZM-bl cells

  • Complete growth medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)

  • HIV-1 virus stock (e.g., NL4-3)

  • This compound (for control and dose-response experiments)

  • Test compound library

  • Positive control inhibitor (e.g., another known capsid inhibitor or a reverse transcriptase inhibitor)

  • DMSO

  • 384-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend TZM-bl cells in complete growth medium.

    • Adjust the cell density to 1 x 10^5 cells/mL.

    • Using a multichannel pipette or automated dispenser, seed 25 µL of the cell suspension into each well of a 384-well plate (2,500 cells/well).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Addition:

    • Prepare a 10 mM stock solution of this compound and other control compounds in DMSO.

    • Serially dilute the compounds in complete growth medium to the desired concentrations. For a primary screen, a final concentration of 10 µM is common.

    • Add 5 µL of the diluted compounds, positive controls, and DMSO (negative control) to the appropriate wells of the cell plate.

  • Virus Infection:

    • Dilute the HIV-1 virus stock in complete growth medium to a pre-determined titer that gives a high signal-to-background ratio in the luciferase assay.

    • Add 20 µL of the diluted virus to each well, except for the cell-only control wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours.

  • Luciferase Assay:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the luciferase assay reagent according to the manufacturer's instructions.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 2-5 minutes at room temperature to allow for cell lysis and signal stabilization.

    • Measure the luminescence (RLU) using a plate luminometer.

Data Analysis:

  • Calculate Percent Inhibition:

    • Percent Inhibition = 100 x [1 - (RLU_compound - RLU_cell_control) / (RLU_virus_control - RLU_cell_control)]

  • Determine Z'-factor:

    • Z' = 1 - [3 x (SD_positive_control + SD_negative_control) / |Mean_positive_control - Mean_negative_control|]

  • Hit Identification:

    • Compounds exhibiting inhibition greater than or equal to the pre-defined hit criterion (e.g., ≥ 50%) are identified as primary hits.

  • Dose-Response and EC50 Determination:

    • Confirmed hits should be tested in a dose-response format to determine their half-maximal effective concentration (EC50).

Protocol 2: Cytotoxicity Assay

It is crucial to assess the cytotoxicity of hit compounds to eliminate false positives that inhibit viral replication by killing the host cells.

Materials:

  • TZM-bl cells

  • Complete growth medium

  • Test compounds

  • 384-well clear tissue culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

  • Luminometer plate reader

Procedure:

  • Cell Seeding:

    • Follow the same procedure as in Protocol 1.

  • Compound Addition:

    • Add the test compounds at the same concentrations used in the antiviral assay.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 incubator for 48 hours (to match the antiviral assay duration).

  • Cell Viability Assay:

    • Perform the cell viability assay according to the manufacturer's protocol.

    • Measure the luminescence.

Data Analysis:

  • Calculate Percent Viability:

    • Percent Viability = 100 x (RLU_compound / RLU_cell_control)

  • Determine CC50:

    • The half-maximal cytotoxic concentration (CC50) is the concentration at which cell viability is reduced by 50%.

Visualizations

HIV-1 Lifecycle and the Target of Capsid Inhibitors

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitor This compound Action Entry 1. Entry Reverse_Transcription 2. Reverse Transcription Entry->Reverse_Transcription Integration 3. Integration Reverse_Transcription->Integration Transcription 4. Transcription Integration->Transcription Translation 5. Translation Transcription->Translation Assembly 6. Assembly Translation->Assembly Budding 7. Budding & Maturation Assembly->Budding Virus HIV-1 Budding->Virus New Virion Capsid_Inhibitor Capsid Inhibitor Capsid_Inhibitor->Reverse_Transcription Inhibits core stability Capsid_Inhibitor->Integration Inhibits nuclear import Capsid_Inhibitor->Assembly Disrupts capsid assembly Virus->Entry

Caption: Mechanism of action of HIV-1 capsid inhibitors.

High-Throughput Screening Workflow

HTS_Workflow cluster_primary Primary Screen cluster_confirmation Hit Confirmation & Follow-up Primary_Screen HTS of Compound Library (Single Concentration) Data_Analysis_1 Data Analysis (% Inhibition, Z'-factor) Primary_Screen->Data_Analysis_1 Hit_Identification Hit Identification (≥50% Inhibition) Data_Analysis_1->Hit_Identification Dose_Response Dose-Response Assay (EC50 Determination) Hit_Identification->Dose_Response Confirmed Hits Cytotoxicity Cytotoxicity Assay (CC50 Determination) Dose_Response->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Cytotoxicity->SAR

Caption: Workflow for a typical high-throughput screening campaign.

References

Application Notes: Evaluating Antiviral Potency of Inhibitor-18 using an HIV-1 p24 Antigen Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The HIV-1 p24 antigen is the capsid protein of the human immunodeficiency virus type 1 (HIV-1) and a key structural component of the viral core.[1] Its detection and quantification in cell culture supernatants or patient samples serve as a reliable indicator of viral replication.[2] The p24 antigen is one of the earliest viral markers to appear during acute infection, making it a crucial target for diagnostic assays.[3][4] Commercially available enzyme-linked immunosorbent assays (ELISAs) for p24 offer a sensitive and specific method for monitoring HIV-1 replication in research settings, with some ultrasensitive assays capable of detecting p24 at the femtogram level.[5][6]

This document provides a detailed protocol for utilizing a standard HIV-1 p24 antigen capture assay to determine the antiviral activity of a hypothetical compound, "Inhibitor-18." By measuring the reduction in p24 antigen production in HIV-1 infected cells treated with varying concentrations of Inhibitor-18, researchers can quantify its inhibitory effect on viral replication. This type of assay is fundamental in the preclinical development of novel antiretroviral agents. While the specific mechanism of "Inhibitor-18" is not defined, this protocol is broadly applicable for testing compounds that may interfere with various stages of the HIV-1 life cycle, from entry and reverse transcription to assembly and maturation. For instance, some inhibitors target the p24 capsid directly, disrupting its assembly or disassembly, which are critical for the viral life cycle.[7][8]

Principle of the Assay

The HIV-1 p24 antigen capture assay is a type of sandwich ELISA.[2] Microplate wells are coated with a monoclonal antibody specific for the HIV-1 p24 protein. When a sample containing p24 antigen is added to the wells, the antigen binds to the capture antibody. After a washing step to remove unbound material, a second, biotin-conjugated anti-p24 antibody is added, which binds to a different epitope on the captured p24 antigen. Following another wash, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated antibody. Finally, a chromogenic substrate for HRP is added, resulting in a color change that is proportional to the amount of p24 antigen present in the sample. The absorbance is read using a microplate reader, and the concentration of p24 is determined by comparison to a standard curve generated with known concentrations of recombinant p24 antigen.

Experimental Protocol: Inhibition of HIV-1 Replication by Inhibitor-18

This protocol describes the infection of a susceptible cell line with HIV-1, treatment with various concentrations of Inhibitor-18, and subsequent quantification of viral replication by measuring p24 antigen in the cell culture supernatant.

Materials and Reagents

  • Cells and Virus:

    • TZM-bl cells or other susceptible human T-cell lines (e.g., Jurkat, H9)

    • Laboratory-adapted strain of HIV-1 (e.g., NL4-3, IIIB)

    • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin)

  • Inhibitor:

    • Inhibitor-18, stock solution of known concentration (e.g., in DMSO)

  • p24 Antigen Assay:

    • Commercial HIV-1 p24 antigen ELISA kit (e.g., from Abcam, XpressBio, or similar)[6]

    • Recombinant HIV-1 p24 protein standard

    • Lysis buffer (if required by the kit, often for cell-associated p24)

    • Wash buffer

    • Detector antibody

    • Enzyme conjugate (e.g., Streptavidin-HRP)

    • Substrate solution (e.g., TMB)

    • Stop solution

  • Equipment:

    • 37°C, 5% CO2 incubator

    • 96-well cell culture plates

    • Micropipettes and sterile tips

    • Microplate reader with a 450 nm filter

    • Biosafety cabinet (BSL-2 or BSL-3, depending on institutional guidelines for handling HIV-1)

Procedure

  • Cell Plating:

    • Seed TZM-bl cells (or other appropriate cell line) in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C, 5% CO2 for 24 hours.

  • Preparation of Inhibitor Dilutions:

    • Prepare a serial dilution of Inhibitor-18 in complete medium. For example, create a 2-fold dilution series to test concentrations ranging from 100 µM down to 0.1 µM.

    • Include a "no inhibitor" control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no virus" control.

  • Infection and Treatment:

    • Carefully remove the medium from the cells.

    • Add 50 µL of the appropriate Inhibitor-18 dilution to each well.

    • Add 50 µL of HIV-1 diluted in complete medium to each well (except the "no virus" control wells) at a predetermined multiplicity of infection (MOI).

    • The final volume in each well should be 100 µL.

    • Incubate the plate at 37°C, 5% CO2 for 48-72 hours.

  • Sample Collection:

    • After the incubation period, carefully collect the cell culture supernatant from each well without disturbing the cell layer.

    • If the p24 ELISA kit requires it, treat the supernatant with a lysis buffer (e.g., Triton X-100) to inactivate the virus and release the p24 antigen. Some protocols may also suggest an acid dissociation step to separate p24 from antibodies if present.[9]

  • HIV-1 p24 Antigen ELISA:

    • Perform the p24 ELISA according to the manufacturer's instructions. A general procedure is outlined below:

      • Standard Curve: Prepare serial dilutions of the recombinant p24 protein standard in the range specified by the kit (e.g., 0.5 pg/mL to 500 pg/mL).[3]

      • Coating: If the plate is not pre-coated, coat the wells with the capture antibody and incubate as directed.

      • Blocking: Wash the wells and add a blocking buffer to prevent non-specific binding.

      • Sample Addition: Add 100 µL of the prepared standards and the collected cell culture supernatants to the appropriate wells in duplicate.

      • Incubation: Incubate the plate for the time and temperature specified in the kit protocol (e.g., 60 minutes at 37°C).

      • Washing: Aspirate the contents and wash the wells multiple times with the provided wash buffer.

      • Detector Antibody: Add 100 µL of the biotinylated detector antibody to each well and incubate.

      • Washing: Repeat the wash step.

      • Enzyme Conjugate: Add 100 µL of Streptavidin-HRP to each well and incubate.

      • Washing: Repeat the wash step.

      • Substrate: Add 100 µL of the TMB substrate solution to each well and incubate in the dark.

      • Stop Reaction: Add 100 µL of the stop solution to each well. The color will change from blue to yellow.

      • Read Plate: Read the absorbance at 450 nm on a microplate reader.

Data Analysis

  • Standard Curve: Plot the absorbance values of the p24 standards against their known concentrations. Perform a linear regression to obtain the equation of the line.

  • Calculate p24 Concentration: Use the standard curve equation to calculate the concentration of p24 (in pg/mL) in each experimental sample.

  • Calculate Percent Inhibition: Determine the percentage of inhibition for each concentration of Inhibitor-18 using the following formula:

    % Inhibition = [1 - (p24 concentration with inhibitor / p24 concentration without inhibitor)] x 100%

  • Determine IC50: Plot the percent inhibition against the logarithm of the Inhibitor-18 concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the 50% inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce p24 production by 50%.

Data Presentation

The quantitative results of the experiment can be summarized in a table as shown below:

Inhibitor-18 Conc. (µM)Mean p24 (pg/mL)Std. Dev.% Inhibition
0 (Vehicle Control)450.225.60
0.1425.821.35.4
0.5310.518.931.0
1.0230.115.448.9
5.085.39.881.1
10.025.74.194.3
50.05.11.298.9
100.02.30.899.5

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_assay p24 ELISA cluster_analysis Data Analysis plate_cells 1. Plate TZM-bl cells in 96-well plate prep_inhibitor 2. Prepare serial dilutions of Inhibitor-18 treat_infect 3. Treat cells with Inhibitor-18 and infect with HIV-1 prep_inhibitor->treat_infect incubate 4. Incubate for 48-72 hours treat_infect->incubate collect_sn 5. Collect supernatant incubate->collect_sn run_elisa 6. Perform p24 ELISA on supernatant collect_sn->run_elisa read_plate 7. Read absorbance at 450 nm run_elisa->read_plate calc_conc 8. Calculate p24 concentration read_plate->calc_conc calc_ic50 9. Calculate % Inhibition and determine IC50 calc_conc->calc_ic50

Caption: Experimental workflow for assessing the antiviral activity of Inhibitor-18.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors entry 1. Binding & Fusion rt 2. Reverse Transcription entry->rt integration 3. Integration rt->integration transcription 4. Transcription integration->transcription assembly 5. Assembly transcription->assembly budding 6. Budding & Maturation assembly->budding entry_inhib Entry Inhibitors entry_inhib->entry nrti_inhib NRTIs/NNRTIs nrti_inhib->rt insti_inhib Integrase Inhibitors insti_inhib->integration pi_inhib Protease Inhibitors pi_inhib->budding capsid_inhib Capsid Inhibitors (e.g., Inhibitor-18) capsid_inhib->assembly

Caption: Simplified HIV-1 life cycle and potential targets for antiretroviral drugs.

References

Application Notes and Protocols: HIV-1 Inhibitor-18 (RN-18) in Virology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

HIV-1 Inhibitor-18, identified as the small molecule RN-18, represents a promising class of antiretroviral compounds that target the host-virus interaction rather than viral enzymes. RN-18 functions as an antagonist of the HIV-1 Viral infectivity factor (Vif) protein. Vif is essential for HIV-1 replication in most primary human cells, as it counteracts the potent antiviral activity of the host cytidine deaminase APOBEC3G (A3G). By inhibiting Vif, RN-18 protects A3G from degradation, allowing it to be incorporated into budding virions where it subsequently inhibits viral replication. These application notes provide a comprehensive overview of the use of RN-18 in virology research, including its mechanism of action, quantitative data on its activity, and detailed protocols for key experiments.

Mechanism of Action

HIV-1 Vif orchestrates the degradation of cellular A3G by forming an E3 ubiquitin ligase complex with cellular proteins, leading to the proteasomal degradation of A3G. This prevents A3G from being packaged into newly forming virions. RN-18 disrupts the function of Vif, although the precise molecular interaction is still under investigation. One plausible mechanism is that RN-18 interferes with the interaction of Vif with an adapter protein in the Vif-A3G-host protein complex, rendering Vif unstable and promoting its degradation.[1] This leads to the stabilization and accumulation of intracellular A3G. Consequently, increased levels of A3G are incorporated into progeny virions. During reverse transcription in the next target cell, virion-packaged A3G deaminates cytidines to uridines in the nascent single-stranded viral DNA. This results in G-to-A hypermutations in the viral genome, leading to the production of non-infectious, replication-incompetent viruses.[1][2]

Signaling Pathway of RN-18 Action

RN18_Mechanism cluster_producer Producer Cell cluster_target Target Cell HIV-1 Vif HIV-1 Vif HIV-1 Vif->A3G targets for degradation Proteasome Proteasome A3G->Proteasome degradation Virion Virion A3G->Virion incorporation Reverse Transcription Reverse Transcription A3G->Reverse Transcription deaminates cytidines RN-18 RN-18 RN-18->HIV-1 Vif inhibits function Virion->Reverse Transcription infection Viral DNA Viral DNA Reverse Transcription->Viral DNA Hypermutation Hypermutation Viral DNA->Hypermutation Non-infectious Virus Non-infectious Virus Hypermutation->Non-infectious Virus replication_workflow cluster_prep Preparation cluster_treatment Treatment and Infection cluster_culture Culture and Monitoring cluster_analysis Analysis prep_cells Seed T-cells (H9 or MT4) treat_cells Treat cells with RN-18 overnight prep_cells->treat_cells prep_compound Prepare serial dilutions of RN-18 prep_compound->treat_cells infect_cells Infect cells with HIV-1 treat_cells->infect_cells maintain_culture Maintain culture for 14-21 days infect_cells->maintain_culture collect_supernatant Collect supernatant every 2 days maintain_culture->collect_supernatant rt_assay Measure Reverse Transcriptase (RT) activity collect_supernatant->rt_assay plot_data Plot RT activity vs. time rt_assay->plot_data deamination_logic start Start produce_virions Produce virions in the presence of RN-18 start->produce_virions infect_target Infect target cells produce_virions->infect_target isolate_dna Isolate viral DNA after reverse transcription infect_target->isolate_dna pcr_setup Set up two PCR reactions per sample isolate_dna->pcr_setup low_temp_pcr PCR at low denaturation temperature pcr_setup->low_temp_pcr high_temp_pcr PCR at high denaturation temperature pcr_setup->high_temp_pcr quantify_pcr Quantify PCR products low_temp_pcr->quantify_pcr high_temp_pcr->quantify_pcr calculate_ratio Calculate the ratio of low-temp to high-temp PCR product quantify_pcr->calculate_ratio end End calculate_ratio->end

References

Troubleshooting & Optimization

Improving solubility of HIV-1 inhibitor-18 in PBS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with HIV-1 inhibitor-18 and encountering challenges with its solubility in phosphate-buffered saline (PBS).

Compound Profile: this compound

While specific solubility data for this compound in PBS is not extensively documented in publicly available literature, this guide provides strategies based on established methods for poorly soluble compounds, particularly those in the antiviral drug development pipeline. This compound (also known as compound II-13c) is identified as a potent HIV-1 capsid inhibitor.[1] It has a reported EC50 value of 5.14 μM for HIV-1 NL4-3 and a CC50 of >9.51 in MT-4 cells.[1] Like many non-nucleoside reverse transcriptase inhibitors (NNRTIs) and protease inhibitors, HIV-1 capsid inhibitors can exhibit low aqueous solubility due to their often lipophilic nature.[2][3][4][5]

Troubleshooting Guide: Improving Solubility in PBS

Q1: My solution of this compound in PBS is cloudy and appears to have precipitated. What is the likely cause and what are the initial steps I should take?

A1: A cloudy or precipitated solution indicates that the concentration of this compound has exceeded its solubility limit in PBS under the current conditions. The intrinsic low aqueous solubility of many complex organic molecules, such as certain HIV inhibitors, is the primary cause.[2][3][6]

Initial Troubleshooting Steps:

  • Visual Confirmation: Confirm that precipitation has occurred by centrifuging a small aliquot of the solution. A pellet will confirm the presence of insoluble material.

  • Sonication: Gentle sonication can help to break down agglomerates of the compound and may provide a temporary, more homogenous dispersion.

  • Heating: Gently warming the solution may increase the solubility. However, be cautious as this can also accelerate degradation of the compound. Always check the thermal stability of this compound if this information is available.

  • pH Adjustment: The solubility of compounds with ionizable groups can be highly dependent on pH.[7][8] Determine if this compound has acidic or basic functional groups and adjust the pH of the PBS accordingly.

Quantitative Data on Solubility Enhancement (Hypothetical)

The following table presents hypothetical data to illustrate the potential impact of various methods on the solubility of a compound like this compound in PBS (pH 7.4).

MethodConditionHypothetical Solubility (µM)Observations
Control Standard PBS (pH 7.4)< 1Visible precipitation
Co-solvent 5% DMSO in PBS50Clear solution
10% Ethanol in PBS30Clear solution
pH Adjustment PBS adjusted to pH 8.55Slight improvement, still hazy
PBS adjusted to pH 6.0< 1No improvement
Excipient 2% HP-β-Cyclodextrin in PBS100Clear solution
1% Polysorbate 80 in PBS75Clear solution

Experimental Protocols

Protocol 1: Solubility Enhancement using a Co-solvent (DMSO)
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO). For example, a 10 mM stock.

  • Serial Dilution: Serially dilute the stock solution in 100% DMSO to create a range of concentrations.

  • Final Dilution in PBS: Add a small volume of the DMSO stock solution to your PBS to achieve the desired final concentration of this compound. Ensure the final concentration of DMSO is kept to a minimum (ideally ≤1% v/v) to avoid solvent-induced artifacts in biological assays.

  • Observation: Vortex the final solution gently and observe for any signs of precipitation. Incubate at the experimental temperature for a short period and re-observe.

Protocol 2: Solubility Enhancement using Cyclodextrins (HP-β-Cyclodextrin)
  • Cyclodextrin Solution Preparation: Prepare a solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in PBS at a concentration known to enhance the solubility of similar compounds (e.g., 2% w/v).

  • Compound Addition: Add the powdered this compound directly to the HP-β-CD/PBS solution.

  • Equilibration: Agitate the mixture at room temperature for several hours (or overnight) to allow for the formation of inclusion complexes.

  • Clarification and Quantification: Centrifuge the solution to pellet any undissolved compound. Measure the concentration of this compound in the supernatant using a suitable analytical method (e.g., HPLC-UV) to determine the solubility.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_test Solubility Test cluster_outcome Outcome stock Prepare high concentration stock of this compound in 100% DMSO dilute Add stock solution to PBS at desired final concentration stock->dilute pbs Prepare PBS (pH 7.4) pbs->dilute observe Vortex and visually inspect for precipitation dilute->observe clear Clear Solution observe->clear Soluble precipitate Precipitation Occurs observe->precipitate Insoluble

Caption: Workflow for initial solubility testing of this compound.

Caption: Decision-making process for improving solubility.

Frequently Asked Questions (FAQs)

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?

A2: The tolerance of cell lines to DMSO varies. It is recommended to keep the final concentration of DMSO below 1%, and ideally below 0.5%, as higher concentrations can be cytotoxic or affect cell function. You should always run a vehicle control (PBS with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q3: Will pH adjustment affect the activity of this compound?

A3: Adjusting the pH can alter the charge state of your compound, which may impact its interaction with its target. It is crucial to determine if the inhibitor's activity is pH-dependent. If you find a pH at which the compound is soluble, you should confirm that it remains active at this pH.

Q4: Are there other solubilization techniques I can try if the ones listed don't work?

A4: Yes, several other advanced formulation strategies can be employed, especially for in vivo studies. These include:

  • Solid Dispersions: Dispersing the drug in a polymer matrix can improve dissolution.[8]

  • Nanoparticle Formulations: Reducing the particle size to the nanoscale can significantly increase the surface area for dissolution and improve bioavailability.[6][9] This approach has been explored for other HIV inhibitors.

  • Lipid-Based Formulations: For highly lipophilic compounds, formulating the drug in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), can be effective.

Q5: Where can I find more information on the physicochemical properties of this compound?

A5: Detailed physicochemical properties for novel inhibitors may not always be publicly available. The primary source would be the supplier (e.g., MedchemExpress) or the original research publication that describes the synthesis and activity of the compound. The publication by Li J, et al. in Bioorganic & Medicinal Chemistry (2021) titled "Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors" is a relevant reference for this compound.[1]

References

Technical Support Center: Optimizing HIV-1 Inhibitor-18 Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with HIV-1 inhibitor-18. The information is designed to address specific issues that may be encountered during in vitro cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound II-13c) is a potent small molecule inhibitor of the HIV-1 capsid protein (CA).[1] Its primary mechanism of action is to bind to the capsid protein, which is a critical component of the viral core. This binding event can interfere with multiple stages of the HIV-1 lifecycle, including the stability of the viral core after entry into the host cell, nuclear import of the viral pre-integration complex, and the assembly of new viral particles.[2][3][4] By disrupting these processes, this compound effectively blocks viral replication.

Q2: What is the recommended starting concentration for this compound in cell culture?

A2: The reported 50% effective concentration (EC50) of this compound against the HIV-1 NL4-3 strain is 5.14 μM.[1][5] Therefore, a good starting point for your experiments would be to test a range of concentrations around this value. We recommend a serial dilution series, for example, from 0.1 μM to 50 μM, to determine the optimal concentration for your specific cell line and virus strain.

Q3: What is the cytotoxicity profile of this compound?

A3: this compound has been shown to have a 50% cytotoxic concentration (CC50) greater than 9.51 μM in MT-4 cells.[1][5] It is crucial to determine the CC50 in your specific cell line of interest, as cytotoxicity can vary between cell types. This will allow you to calculate the selectivity index (SI = CC50/EC50), which is a measure of the inhibitor's therapeutic window. A higher SI value indicates a more favorable safety profile.

Q4: Which cell lines are suitable for testing this compound?

A4: A variety of human T-cell lines are commonly used for HIV-1 research and are suitable for testing capsid inhibitors. These include MT-4, CEM, and Jurkat cells. Additionally, cell lines like TZM-bl, which express a luciferase or β-galactosidase reporter gene under the control of the HIV-1 LTR, are frequently used for quantifiable infectivity assays. The choice of cell line will depend on the specific goals of your experiment.

Q5: How should I prepare and store this compound?

A5: this compound is typically provided as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a concentrated stock solution (e.g., 10 mM). It is important to ensure the inhibitor is fully dissolved. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Be mindful of the final DMSO concentration in your culture, as high concentrations can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
High variability in antiviral activity (EC50 values) between experiments. - Inhibitor precipitation: The inhibitor may not be fully soluble in the cell culture medium at the tested concentrations. - Inhibitor degradation: The inhibitor may be unstable in the culture medium over the course of the experiment. - Inconsistent virus stock: Titer of the viral stock may vary between preparations.- Check solubility: Visually inspect the culture medium for any signs of precipitation after adding the inhibitor. If precipitation is observed, consider preparing a fresh, lower concentration stock solution or using a different solvent. - Assess stability: Perform a time-course experiment to see if the inhibitor's potency decreases over time. If so, consider replenishing the inhibitor during the experiment. - Standardize virus stock: Ensure that the viral stock is properly tittered and use a consistent multiplicity of infection (MOI) for all experiments.
Observed cytotoxicity is higher than expected. - Cell line sensitivity: Your cell line may be more sensitive to the inhibitor than the reported MT-4 cells. - Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. - Inhibitor degradation into toxic byproducts. - Determine CC50: Perform a cytotoxicity assay (e.g., MTT, XTT, or CellTiter-Glo) on your specific cell line to determine the accurate CC50.[6] - Solvent control: Include a vehicle control (medium with the same concentration of solvent used for the inhibitor) in all experiments. Ensure the final solvent concentration is non-toxic to the cells. - Check inhibitor purity: If possible, verify the purity of your inhibitor stock.
No or low antiviral activity observed. - Incorrect inhibitor concentration: The concentrations tested may be too low to effectively inhibit the virus. - Resistant virus strain: The HIV-1 strain you are using may be less sensitive to this specific inhibitor. - Inactive inhibitor: The inhibitor may have degraded due to improper storage or handling.- Increase concentration range: Test a higher range of inhibitor concentrations. - Test against a reference strain: Use a known sensitive strain, such as HIV-1 NL4-3, as a positive control. - Use fresh inhibitor: Prepare fresh dilutions from a new aliquot of the stock solution.
Inconsistent results in reporter gene assays (e.g., TZM-bl cells). - Cell confluence: The density of the cells at the time of infection can affect the results. - Variable transfection efficiency (for pseudovirus production). - Reporter gene signal saturation. - Standardize cell seeding: Ensure that cells are seeded at a consistent density for each experiment. - Normalize virus input: Quantify the p24 antigen concentration of your pseudovirus stocks and normalize the input for each experiment. - Optimize assay conditions: You may need to adjust the amount of virus used for infection to ensure the reporter gene signal is within the linear range of detection.

Experimental Protocols

Protocol 1: Determination of 50% Effective Concentration (EC50)

This protocol describes a single-cycle infectivity assay using a reporter cell line like TZM-bl.

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C, 5% CO2.

  • Inhibitor Preparation: Prepare a series of 2-fold serial dilutions of this compound in complete growth medium, starting from a high concentration (e.g., 100 µM).

  • Infection: Add 50 µL of the diluted inhibitor to the cells, followed by 50 µL of HIV-1 virus stock (at a pre-determined titer that gives a strong but not saturating signal). Include a "virus only" control (no inhibitor) and a "cells only" control (no virus or inhibitor).

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • Readout: Measure the reporter gene activity (e.g., luciferase or β-galactosidase) according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the "virus only" control. Plot the percentage of inhibition against the inhibitor concentration and determine the EC50 value using a non-linear regression analysis.

Protocol 2: Determination of 50% Cytotoxic Concentration (CC50)

This protocol uses the MTT assay to assess cell viability.

  • Cell Seeding: Seed your target cell line (e.g., MT-4, CEM) in a 96-well plate at an appropriate density (e.g., 2 x 10^4 cells/well) in 100 µL of complete growth medium.

  • Inhibitor Addition: Prepare a series of 2-fold serial dilutions of this compound in complete growth medium and add 100 µL to the cells. Include a "cells only" control with no inhibitor.

  • Incubation: Incubate the plate for the same duration as your antiviral assay (e.g., 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each inhibitor concentration relative to the "cells only" control. Plot the percentage of viability against the inhibitor concentration and determine the CC50 value using a non-linear regression analysis.

Visualizations

HIV1_Capsid_Signaling cluster_Extracellular Extracellular Space cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus cluster_Inhibitor This compound Action HIV-1 Virion HIV-1 Virion Viral Core Viral Core HIV-1 Virion->Viral Core Fusion & Entry Reverse Transcription Reverse Transcription Viral Core->Reverse Transcription Capsid Disassembly Capsid Disassembly Viral Core->Capsid Disassembly TRIM5α TRIM5α Viral Core->TRIM5α Recognition Pre-integration Complex (PIC) Pre-integration Complex (PIC) Reverse Transcription->Pre-integration Complex (PIC) Nuclear Pore Complex Nuclear Pore Complex Pre-integration Complex (PIC)->Nuclear Pore Complex Nuclear Import CPSF6 CPSF6 Pre-integration Complex (PIC)->CPSF6 Interaction Nup153 Nup153 Pre-integration Complex (PIC)->Nup153 Interaction cGAS cGAS Capsid Disassembly->cGAS Viral DNA sensing STING STING cGAS->STING Innate Immune Activation IRF3 IRF3 STING->IRF3 Innate Immune Activation Type I IFN Production Type I IFN Production IRF3->Type I IFN Production Innate Immune Activation Premature Uncoating Premature Uncoating TRIM5α->Premature Uncoating Proteasomal Degradation Proteasomal Degradation Premature Uncoating->Proteasomal Degradation Viral DNA Integration Viral DNA Integration Nuclear Pore Complex->Viral DNA Integration CPSF6->Nuclear Pore Complex Nup153->Nuclear Pore Complex This compound This compound This compound->Viral Core Stabilizes/Destabilizes Capsid This compound->Pre-integration Complex (PIC) Blocks Nuclear Import

Caption: HIV-1 Capsid Interaction with Host Cell Pathways and Site of Action for this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Assay Antiviral Assay (EC50) cluster_Cytotoxicity Cytotoxicity Assay (CC50) cluster_Analysis Data Analysis A Prepare this compound Stock (in DMSO) B Prepare Serial Dilutions in Culture Medium A->B F Add Inhibitor Dilutions and Virus to Cells B->F J Add Inhibitor Dilutions to Cells B->J C Prepare Cell Culture (e.g., TZM-bl) E Seed Cells in 96-well Plate C->E I Seed Cells in 96-well Plate C->I D Prepare Virus Stock D->F E->F G Incubate for 48h F->G H Measure Reporter Gene Activity G->H M Calculate % Inhibition and % Viability H->M I->J K Incubate for 48h J->K L Perform MTT Assay K->L L->M N Determine EC50 and CC50 Values M->N O Calculate Selectivity Index (SI = CC50/EC50) N->O

Caption: General Experimental Workflow for Evaluating this compound.

Troubleshooting_Logic Start Inconsistent Antiviral Results Q1 Is there visual precipitation of the inhibitor? Start->Q1 A1_Yes Prepare fresh, lower concentration stock. Consider alternative solvent. Q1->A1_Yes Yes Q2 Is the final solvent concentration >0.5%? Q1->Q2 No A1_Yes->Q2 A2_Yes Reduce solvent concentration. Include solvent control. Q2->A2_Yes Yes Q3 Is the virus stock properly tittered and consistent? Q2->Q3 No A2_Yes->Q3 A3_No Re-titer virus stock. Use consistent MOI. Q3->A3_No No Q4 Has the CC50 been determined for the specific cell line? Q3->Q4 Yes A3_No->Q4 A4_No Perform cytotoxicity assay (e.g., MTT). Q4->A4_No No End Consistent Results Q4->End Yes A4_No->End

Caption: Troubleshooting Flowchart for Inconsistent Antiviral Results.

References

Technical Support Center: Minimizing Off-Target Effects of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "HIV-1 inhibitor-18" is not uniquely identified in the scientific literature. This guide addresses two potential candidates, RN-18 and 18A , and provides a comprehensive framework for minimizing off-target effects applicable to HIV-1 inhibitors in general. Researchers should first confirm the identity of their specific "inhibitor-18."

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of HIV-1 inhibitors.

I. Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address common issues encountered during experiments with HIV-1 inhibitors.

General Issues

Q1: My inhibitor shows potent activity against HIV-1 in my primary assay, but I'm observing unexpected cellular toxicity or phenotypes. How can I determine if these are off-target effects?

A1: Unexpected cellular effects are a common indicator of off-target activity. To dissect this, a multi-pronged approach is recommended:

  • Dose-Response Analysis: Perform a detailed dose-response curve for both antiviral activity and the observed toxicity. A significant separation between the effective concentration (EC50) for antiviral activity and the cytotoxic concentration (CC50) suggests a therapeutic window. If these values are close, off-target effects are likely.

  • Control Compounds: Include well-characterized, structurally related but inactive compounds in your experiments. If these analogs produce the same toxic effects without inhibiting HIV-1, it strongly suggests the toxicity is due to an off-target interaction of the chemical scaffold.

  • Target Engagement Assays: Confirm that your inhibitor is engaging its intended viral target at the concentrations where you observe antiviral activity. Techniques like the Cellular Thermal Shift Assay (CETSA) can be invaluable here.

  • Counter-Screening: Test your inhibitor against a panel of host cell targets known to be affected by similar classes of drugs. For example, many HIV-1 protease inhibitors are known to have off-target effects on cellular proteases and metabolic pathways.[1]

Q2: How can I proactively identify potential off-target effects before starting extensive cellular experiments?

A2: Early-stage off-target profiling can save significant time and resources. Consider the following:

  • In Silico Profiling: Utilize computational tools and databases to predict potential off-target interactions based on the chemical structure of your inhibitor. These methods compare your compound's structure to libraries of compounds with known target interactions.

  • Broad-Spectrum Kinase Profiling: A significant number of small molecule inhibitors exhibit off-target effects on host cell kinases. Profiling your compound against a large panel of kinases, even at a single high concentration initially, can provide a rapid assessment of potential kinase-related off-target activities.

  • Chemical Proteomics: This unbiased approach can identify a broad range of cellular proteins that interact with your inhibitor.

Specific Issues Related to "this compound" Candidates

For Users of RN-18 (Vif Inhibitor):

Q3: I'm not seeing the expected anti-HIV-1 activity with RN-18. What could be the issue?

A3: RN-18's mechanism of action is dependent on the presence of the host protein APOBEC3G (A3G). Its antiviral activity is observed in "non-permissive" cells (which express A3G, like H9 cells) but not in "permissive" cells (which have low or no A3G expression, like MT4 cells).[2]

  • Troubleshooting:

    • Cell Line Selection: Ensure you are using a non-permissive cell line (e.g., H9, CEM) for your antiviral assays.

    • A3G Expression: Confirm A3G expression in your target cells via Western blot or qPCR.

    • Vif-Dependent Mechanism: As a control, test RN-18 against a Vif-deficient HIV-1 strain. You should observe reduced or no inhibition, confirming the Vif-specific mechanism.

For Users of 18A (Entry Inhibitor):

Q4: My 18A inhibitor shows variable potency across different HIV-1 strains. Why is this?

A4: 18A targets the HIV-1 envelope glycoprotein (Env), which is highly variable among different viral strains.[3]

  • Troubleshooting:

    • Env Genotype: Sequence the env gene of the strains you are testing to identify polymorphisms that may affect 18A binding.

    • Coreceptor Usage: While 18A has shown broad activity, its potency might differ between CCR5- and CXCR4-tropic viruses. Characterize the coreceptor usage of your strains.

    • Mechanism of Action Studies: Perform cell-cell fusion assays to confirm that the observed differences in potency are due to differential inhibition of the entry process.

II. Data Presentation: On-Target and Off-Target Activities

The following tables summarize available quantitative data for RN-18, 18A, and other representative HIV-1 inhibitors.

Table 1: On-Target Potency of "this compound" Candidates

CompoundTargetAssayCell Line/SystemIC50/EC50Reference
RN-18 HIV-1 VifHIV-1 ReplicationH9 (non-permissive)6 µM[4]
RN-18 HIV-1 VifHIV-1 ReplicationCEM (non-permissive)4.5 µM[4]
18A HIV-1 EnvHIV-1 InfectionPBMCs0.4 µM[3]

Table 2: Selectivity Profiles of Common HIV-1 Inhibitors (Illustrative Examples)

InhibitorClassOn-Target (IC50/Ki)Known Off-Target(s)Off-Target Activity (IC50/Ki)Reference
Lopinavir Protease InhibitorHIV-1 Protease (0.006 µM)20S ProteasomeInhibition observed[1][5]
Ritonavir Protease InhibitorHIV-1 Protease (variable)Cytochrome P450 3A4Potent Inhibition[6]
Darunavir Protease InhibitorHIV-1 Protease (0.003 µM)-High selectivity[7][8]
Efavirenz NNRTIHIV-1 RTCNS receptors (e.g., 5-HT2A)Implicated in side effects[9]
Nevirapine NNRTIHIV-1 RT (90 nM)--[10]
Tenofovir NRTIHIV-1 RT-Low potential for CYP-mediated interactions[11]
Emtricitabine NRTIHIV-1 RT--[12]
Raltegravir Integrase InhibitorHIV-1 Integrase (2-7 nM)->1000-fold selective[13][14]
Elvitegravir Integrase InhibitorHIV-1 Integrase (0.2 nM)CYP3AMetabolized by CYP3A[15]
Dolutegravir Integrase InhibitorHIV-1 IntegraseOrganic cation transporter 2Inhibition observed[16]

Note: This table provides examples and is not exhaustive. Off-target activities are often concentration-dependent and may vary between experimental systems.

III. Experimental Protocols

This section provides detailed methodologies for key experiments to assess and minimize off-target effects.

Cellular Thermal Shift Assay (CETSA)

Objective: To verify target engagement of an inhibitor within intact cells.

Principle: Ligand binding stabilizes a target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with the desired concentrations of the inhibitor or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling at 25°C for 3 minutes.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).

  • Separation of Soluble and Precipitated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of the target protein in the supernatant by Western blotting or other quantitative protein detection methods (e.g., ELISA, AlphaScreen).

  • Data Interpretation:

    • Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

In Vitro Kinase Profiling Assay

Objective: To screen for off-target activity against a panel of human kinases.

Principle: The inhibitor's effect on the activity of various kinases is measured, typically by quantifying the phosphorylation of a substrate.

Protocol (General Radiometric Assay):

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing:

      • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT).

      • The specific kinase to be tested.

      • The kinase's substrate (e.g., a peptide or protein).

      • Your inhibitor at various concentrations or a single high concentration for initial screening.

  • Initiate Reaction:

    • Start the kinase reaction by adding ATP, including a radiolabeled ATP (e.g., [γ-³²P]ATP).

    • Incubate at 30°C for a specified time (e.g., 30 minutes).

  • Stop Reaction and Spot:

    • Stop the reaction by adding a quenching buffer (e.g., phosphoric acid).

    • Spot a portion of the reaction mixture onto a phosphocellulose membrane.

  • Washing:

    • Wash the membrane multiple times with a wash buffer (e.g., phosphoric acid) to remove unincorporated [γ-³²P]ATP.

  • Detection:

    • Dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.

  • Data Analysis:

    • Calculate the percent inhibition of kinase activity at each inhibitor concentration and determine the IC50 value if a dose-response is performed.

Chemical Proteomics for Target Deconvolution

Objective: To identify the cellular proteins that interact with the inhibitor in an unbiased manner.

Principle: The inhibitor is modified with a tag (e.g., biotin) or a reactive group to allow for the capture and subsequent identification of interacting proteins by mass spectrometry.

Protocol (Affinity-Based Pull-Down):

  • Probe Synthesis:

    • Synthesize an analog of your inhibitor with a linker attached to a biotin tag. It is crucial that the modification does not abrogate the inhibitor's activity.

  • Cell Lysate Preparation:

    • Prepare a native cell lysate from your cells of interest, ensuring protein complexes remain intact.

  • Incubation and Pull-Down:

    • Incubate the cell lysate with the biotinylated inhibitor probe.

    • As a control, perform a competitive pull-down by pre-incubating the lysate with an excess of the untagged inhibitor before adding the biotinylated probe.

    • Add streptavidin-coated beads to the lysates to capture the biotinylated probe and its interacting proteins.

    • Wash the beads extensively to remove non-specific binders.

  • Elution and Protein Digestion:

    • Elute the bound proteins from the beads.

    • Digest the eluted proteins into peptides using trypsin.

  • Mass Spectrometry and Data Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins that are present in the pull-down with the biotinylated probe but are significantly reduced or absent in the competitive pull-down. These are your high-confidence interactors.

IV. Mandatory Visualizations

experimental_workflow cluster_invitro In Vitro / In Silico Screening cluster_cellular Cell-Based Assays cluster_deconvolution Target Deconvolution in_silico In Silico Off-Target Prediction kinase_panel Broad Kinase Panel Screen antiviral_assay Primary Antiviral Assay (EC50) cytotoxicity_assay Cytotoxicity Assay (CC50) antiviral_assay->cytotoxicity_assay cetsa CETSA for Target Engagement cytotoxicity_assay->cetsa If CC50 is close to EC50 chem_proteomics Chemical Proteomics cytotoxicity_assay->chem_proteomics Unexplained Toxicity cetsa->chem_proteomics Confirm On-Target phenotypic_screen Phenotypic Screening chem_proteomics->phenotypic_screen Validate Off-Targets start HIV-1 Inhibitor Candidate start->in_silico start->kinase_panel start->antiviral_assay troubleshooting_tree q1 Unexpected Cellular Toxicity Observed? q2 Is EC50 close to CC50? q1->q2 Yes a2 Possible On-Target Toxicity or Specific Off-Target Effect q1->a2 No a1 Likely Off-Target Effect q2->a1 Yes q2->a2 No s1 Perform Counter-Screening and Chemical Proteomics a1->s1 s2 Confirm Target Engagement (CETSA) a2->s2 s3 Use Inactive Analogs as Controls s2->s3 signaling_pathway cluster_hiv HIV-1 Target Pathway cluster_off_target Potential Off-Target Pathway hiv_protease HIV-1 Protease mature_virion Mature Virion hiv_protease->mature_virion Cleavage gag_pol Gag-Pol Polyprotein gag_pol->hiv_protease akt Akt pro_survival Pro-Survival Signals akt->pro_survival inhibitor HIV-1 Protease Inhibitor inhibitor->hiv_protease Inhibits (On-Target) inhibitor->akt Inhibits (Off-Target)

References

Technical Support Center: Addressing Metabolic Instability of Phenylalanine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with phenylalanine-based inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of these compounds.

Frequently Asked Questions (FAQs)

Q1: My phenylalanine-based inhibitor shows high clearance in in vitro metabolic assays. What are the likely metabolic pathways responsible?

A1: Phenylalanine-based inhibitors are often susceptible to metabolism by Cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3] The primary metabolic routes for compounds containing a phenyl ring include:

  • Aromatic hydroxylation: The phenyl ring itself is a common site for oxidation, leading to the formation of phenolic metabolites.[4]

  • N-dealkylation: If the inhibitor has an alkyl group attached to a nitrogen atom, this can be a site for metabolic cleavage.[5]

  • O-demethylation: Methoxy groups on the phenyl ring can be metabolically removed.[5]

The primary degradation pathway for the natural amino acid phenylalanine is its conversion to tyrosine, catalyzed by phenylalanine hydroxylase.[6][7][8][9][10] While this is a specific enzyme for the amino acid, the general susceptibility of the phenyl ring to hydroxylation is a key concern for inhibitors mimicking this structure.

Q2: How can I improve the metabolic stability of my phenylalanine-based inhibitor?

A2: A primary strategy to enhance metabolic stability is through structural modification, particularly by using bioisosteric replacements for the vulnerable phenyl ring.[11][12][13] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties.[14] This approach can block sites of metabolism and improve the overall pharmacokinetic profile.

Common bioisosteric replacements for a phenyl ring include:

  • Heteroaromatic rings: Introducing nitrogen atoms into the aromatic ring (e.g., pyridine, pyrimidine, pyridazine) can reduce its electron density, making it less susceptible to oxidative metabolism by CYPs.[12]

  • Saturated rings: Replacing the phenyl ring with a cyclohexyl or other saturated cyclic systems can prevent aromatic oxidation.[12][15]

  • Fluorinated groups: Introducing fluorine atoms to the phenyl ring can block sites of metabolism. For instance, a 4-fluorophenyl group is a common modification.[12]

  • Rigid, non-aromatic scaffolds: Bicyclic structures like bicyclo[1.1.1]pentane (BCP) and cubane have been used as phenyl mimics to improve metabolic properties.[14]

Q3: What in vitro assays are essential for evaluating the metabolic stability of my inhibitor?

A3: Several in vitro assays are crucial in the early stages of drug discovery to predict the in vivo behavior of your compound.[16][17] The most common are:

  • Microsomal Stability Assay: This assay uses liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of CYP enzymes.[1][18][19] It is a high-throughput method to determine the intrinsic clearance of a compound by Phase I enzymes.[20]

  • Hepatocyte Stability Assay: This assay utilizes intact liver cells (hepatocytes) and provides a more comprehensive picture of metabolic stability, as it includes both Phase I and Phase II metabolic enzymes, as well as uptake and transport processes.[16][18][21]

  • S9 Fraction Stability Assay: The S9 fraction contains both microsomal and cytosolic enzymes, allowing for the assessment of both Phase I and some Phase II metabolic pathways.[18][20]

These assays measure the rate of disappearance of the parent compound over time to calculate key parameters like in vitro half-life (t1/2) and intrinsic clearance (CLint).[17][22]

Troubleshooting Guides

Problem 1: My inhibitor shows good potency but is rapidly metabolized in human liver microsomes.

Possible Cause Troubleshooting Step Expected Outcome
Susceptible Phenyl RingIntroduce a blocking group (e.g., fluorine) on the phenyl ring.Reduced rate of metabolism at that site.
Replace the phenyl ring with a bioisostere (e.g., pyridyl, cyclohexyl).[12][15]Improved metabolic stability and potentially altered potency or selectivity.
Other Metabolic HotspotsPerform metabolite identification studies using LC-MS/MS to pinpoint the exact site of metabolism.A clear understanding of the metabolic liabilities of the molecule.
Modify the identified metabolic hotspot through chemical synthesis.A new analog with improved stability.

Problem 2: The metabolic stability of my inhibitor varies significantly across different species (e.g., rat vs. human).

Possible Cause Troubleshooting Step Expected Outcome
Species differences in CYP enzyme expression and activity.Conduct in vitro metabolic stability assays using microsomes or hepatocytes from multiple species (e.g., human, rat, mouse, dog).[16]A comparative dataset that helps in selecting the most appropriate preclinical species for in vivo studies.
Involvement of a specific CYP isoform with different activities across species.Use recombinant human CYP enzymes to identify the specific isoform(s) responsible for metabolism.Identification of the key metabolizing enzymes, which can guide further optimization.

Data Presentation

Table 1: Effect of Phenylalanine-481 Substitution in Cytochrome P450 2D6 on Substrate Binding and Metabolism [23]

CYP2D6 Mutant Substrate Km (µM) Ks (µM)
Wild-TypeS-metoprolol2610.9
Debrisoquine518.9
Dextromethorphan23.1
Phe481TyrS-metoprolol2722.8
Debrisoquine4612.5
Dextromethorphan22.3
Phe481LeuS-metoprolol120-12433.2-41.9
Debrisoquine152-18485-90
Dextromethorphan20-3115.7-18.8
Phe481GlyS-metoprolol120-12433.2-41.9
Debrisoquine152-18485-90
Dextromethorphan20-3115.7-18.8

Km: Michaelis constant, representing the substrate concentration at half-maximal velocity. A higher Km indicates lower affinity. Ks: Dissociation constant, representing the affinity of the substrate for the enzyme.

Table 2: Pharmacokinetic Parameters of a Novel Phenylalanine-Based Antimicrobial Agent (Fmoc-F) [24]

Parameter Value
Oral Bioavailability65 ± 18%
Detection Limit (RP-HPLC)0.8 µg/mL (~2 µM)

Experimental Protocols

Protocol 1: In Vitro Microsomal Stability Assay [19]

Objective: To determine the in vitro metabolic stability of a test compound in liver microsomes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (or NADPH stock solution)

  • Positive control compound (e.g., a compound with known metabolic instability)

  • Negative control (vehicle)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates

  • Incubator (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw the liver microsomes on ice. Prepare the working solutions of the test compound and positive control by diluting the stock solutions in buffer.

  • Incubation Mixture Preparation: In a 96-well plate, add the phosphate buffer, liver microsomes, and the test compound or control. Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding the ice-cold quenching solution. The 0-minute time point serves as the initial concentration control.

  • Sample Processing: Centrifuge the plate to precipitate the proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the test compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Protocol 2: Hepatocyte Stability Assay [21]

Objective: To assess the metabolic stability of a test compound in a more physiologically relevant system using intact hepatocytes.

Materials:

  • Cryopreserved hepatocytes (e.g., human, rat)

  • Hepatocyte incubation medium

  • Test compound stock solution

  • Positive and negative controls

  • Quenching solution (as in Protocol 1)

  • 96-well plates

  • Shaking incubator (37°C, 5% CO2)

  • LC-MS/MS system

Procedure:

  • Hepatocyte Preparation: Thaw the cryopreserved hepatocytes according to the supplier's instructions and resuspend them in the incubation medium to the desired cell density (e.g., 0.5 x 10^6 cells/mL).

  • Equilibration: Equilibrate the hepatocyte suspension at 37°C for 10-15 minutes.

  • Initiation of Reaction: Add the test compound or controls to the hepatocyte suspension to start the incubation.

  • Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the cell suspension and add them to the quenching solution.

  • Sample Processing: Centrifuge the samples to pellet cell debris and precipitated proteins.

  • Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Similar to the microsomal stability assay, calculate the elimination rate constant, half-life, and intrinsic clearance.

Visualizations

Phenylalanine_Metabolism Phe Phenylalanine-Based Inhibitor CYP450 Cytochrome P450 Enzymes Phe->CYP450 Metabolism Metabolites Metabolites Excretion Excretion Metabolites->Excretion CYP450->Metabolites

Caption: General metabolic pathway of a phenylalanine-based inhibitor.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound Test Compound Incubate Incubate at 37°C with NADPH Compound->Incubate Microsomes Liver Microsomes/ Hepatocytes Microsomes->Incubate Quench Quench Reaction at Time Points Incubate->Quench LCMS LC-MS/MS Analysis Quench->LCMS Data Calculate t1/2 and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assays.

Bioisostere_Strategy Metabolically_Labile Metabolically Labile Phenylalanine Inhibitor Bioisosteric_Replacement Bioisosteric Replacement of Phenyl Ring Metabolically_Labile->Bioisosteric_Replacement Structural Modification Metabolically_Stable Metabolically Stable Inhibitor Bioisosteric_Replacement->Metabolically_Stable Improved Pharmacokinetics

Caption: Logic diagram for improving metabolic stability.

References

Technical Support Center: Enhancing the Bioavailability of HIV-1 Capsid Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to overcoming the challenges of poor bioavailability in HIV-1 capsid inhibitors. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: Why do many HIV-1 capsid inhibitors exhibit poor oral bioavailability?

A1: Poor oral bioavailability of HIV-1 capsid inhibitors is often multifactorial, stemming from several physicochemical and physiological challenges:

  • Low Aqueous Solubility: Many potent capsid inhibitors are highly lipophilic molecules with low solubility in the aqueous environment of the gastrointestinal (GI) tract. This limits their dissolution, which is a prerequisite for absorption. For instance, lenacapavir is described as having low water solubility.[1]

  • Low Permeability: Some compounds may have inherently low permeability across the intestinal epithelium. This can be due to molecular size, lack of optimal lipophilicity, or being a substrate for efflux transporters.[1]

  • First-Pass Metabolism: HIV-1 capsid inhibitors can be subject to extensive metabolism in the gut wall and liver by enzymes such as Cytochrome P450 (CYP) and UDP-glucuronosyltransferases (UGT).[2][3] For example, the well-characterized inhibitor PF-74 has a very short half-life in human liver microsomes, indicating rapid metabolism.[4]

  • Efflux by Transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the inhibitor back into the GI lumen, reducing net absorption.[3]

Q2: What are the primary formulation strategies to improve the oral bioavailability of these inhibitors?

A2: Several formulation strategies can be employed, broadly categorized as:

  • Lipid-Based Formulations: These include Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and cosolvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media like GI fluids.[5][6][7] This enhances the solubilization and absorption of lipophilic drugs.[5][7]

  • Amorphous Solid Dispersions (ASDs): By dispersing the crystalline drug in a polymer matrix, an amorphous, higher-energy state is created.[5] This can significantly increase the drug's aqueous solubility and dissolution rate.[5]

  • Particle Size Reduction (Nanotechnology): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, which can enhance the dissolution rate.[6]

  • Prodrugs: Modifying the chemical structure of the inhibitor to create a more soluble or permeable prodrug that is converted to the active form in the body.[2]

Q3: How do I choose the right animal model for in vivo bioavailability studies?

A3: The choice of animal model is critical and depends on the specific objectives of your study.

  • Mice and Rats: Commonly used for initial pharmacokinetic screening due to their small size, lower cost, and availability.[2] Humanized mouse models, engrafted with human immune cells, can be particularly useful for studying the effects of antiretrovirals in a more physiologically relevant context.[8][9]

  • Dogs and Non-Human Primates: Often used in later-stage preclinical development as their GI physiology and metabolic pathways can be more predictive of human pharmacokinetics.[2] For example, the pharmacokinetics of the capsid inhibitor GSK878 were evaluated in rats and dogs.[10]

Troubleshooting Guides

Issue 1: Low and Variable Drug Exposure in Animal Studies
Potential Cause Troubleshooting Steps
Poor solubility in the dosing vehicle. 1. Screen a panel of pharmaceutically acceptable solvents, co-solvents, and lipids for solubility. 2. Consider developing a simple lipid-based formulation, such as a solution in oil or a SEDDS, for preclinical studies.[11][12]
Precipitation of the drug in the GI tract. 1. Incorporate precipitation inhibitors (polymers) into your formulation. 2. For lipid-based systems, ensure the formulation maintains the drug in a solubilized state during dispersion and digestion.
High first-pass metabolism. 1. Co-administer with a metabolic inhibitor like ritonavir in preclinical studies to assess the impact of metabolism on bioavailability.[13] 2. Synthesize and test analogs with modifications at metabolic "hot spots." For PF-74, the indole moiety is a known site of oxidative metabolism.[14][15]
Efflux transporter activity. 1. Conduct in vitro Caco-2 permeability assays with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a substrate.[16]
Issue 2: Difficulty in Formulating a Stable Self-Emulsifying Drug Delivery System (SEDDS)
Potential Cause Troubleshooting Steps
Drug precipitation upon storage or dilution. 1. Increase the concentration of surfactant or co-surfactant. 2. Screen different combinations of oils, surfactants, and co-solvents to find a more robust system. 3. Ensure the drug has high solubility in the chosen excipients.[17]
Phase separation of the formulation. 1. Verify the miscibility of the selected excipients at the targeted ratios.[18] 2. Store the formulation under controlled temperature and humidity, and protect from light.
Incompatibility with capsule shells (for solid SEDDS). 1. Screen different types of capsule shells (e.g., gelatin, HPMC). 2. Consider converting the liquid SEDDS into a solid form by adsorbing it onto an inert carrier.[17]

Data Presentation

Table 1: Physicochemical and Pharmacokinetic Properties of Selected HIV-1 Capsid Inhibitors

Compound Molecular Weight ( g/mol ) Aqueous Solubility Permeability (Papp) (cm/s) Oral Bioavailability (%) Key Metabolic Enzymes Reference
Lenacapavir 704.1LowLow6-10 (oral tablet)CYP3A, UGT1A1[1][3][19][20]
PF-74 521.6PoorNot ReportedNot Reported (predicted to be low)CYP enzymes[4]
GSK878 Not ReportedNot ReportedNot ReportedNot ReportedNot Reported[1][10]

Table 2: Impact of Formulation on Bioavailability (Hypothetical Data for a Novel Capsid Inhibitor)

Formulation Dose (mg/kg) Animal Model Cmax (ng/mL) AUC (ng*h/mL) Relative Bioavailability (%)
Aqueous Suspension 10Rat50 ± 15200 ± 60100
SEDDS 10Rat250 ± 501200 ± 200600
Amorphous Solid Dispersion 10Rat180 ± 40900 ± 150450

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption across the gut wall.[16][21]

1. Cell Culture:

  • Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).

  • Seed the cells onto Transwell filter inserts (e.g., 24-well format) at a density of approximately 6 x 10^4 cells/cm².

  • Maintain the cell culture for 21-25 days to allow for differentiation into a monolayer with tight junctions.

2. Monolayer Integrity Check:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value ≥ 200 Ω·cm² generally indicates good monolayer integrity.[22]

  • Alternatively, assess the permeability of a low-permeability marker like Lucifer Yellow.

3. Permeability Measurement (Apical to Basolateral - A to B):

  • Wash the cell monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Add the test compound (e.g., at 10 µM) in transport buffer to the apical (donor) side.

  • Add fresh transport buffer to the basolateral (receiver) side.

  • Incubate at 37°C with gentle shaking (e.g., 50 rpm).[22]

  • Take samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.

  • Analyze the concentration of the compound in the samples using LC-MS/MS.

4. Efflux Ratio Measurement (Bidirectional Transport):

  • Perform the permeability measurement in the reverse direction (Basolateral to Apical - B to A).

  • Calculate the apparent permeability coefficient (Papp) for both directions.

  • The efflux ratio is calculated as: Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the compound is a substrate for active efflux.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

This protocol outlines a basic procedure for assessing the oral bioavailability of an HIV-1 capsid inhibitor.

1. Animal Preparation:

  • Use male C57BL/6 mice (or other appropriate strain), 8-10 weeks old.

  • Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.

2. Dosing:

  • Prepare the dosing formulation (e.g., aqueous suspension, solution, or SEDDS) at the desired concentration.

  • Administer the formulation to one group of mice via oral gavage (e.g., at a volume of 10 mL/kg).

  • Administer an equivalent dose of the compound dissolved in a suitable vehicle intravenously (IV) to a separate group of mice to determine the absolute bioavailability.

3. Blood Sampling:

  • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Process the blood to obtain plasma by centrifugation.

4. Sample Analysis and Pharmacokinetic Calculations:

  • Extract the drug from the plasma samples and analyze the concentration using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), and AUC (area under the concentration-time curve) using appropriate software.

  • Calculate the absolute oral bioavailability (F) using the formula: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Mandatory Visualizations

Preclinical_Oral_Formulation_Screening_Workflow cluster_0 Physicochemical Characterization cluster_1 In Vitro Assessment cluster_2 Formulation Development cluster_3 In Vivo Evaluation solubility Aqueous Solubility (pH 1.2, 4.5, 6.8) excipient_screening Excipient Screening (Solubility, Compatibility) solubility->excipient_screening logP LogP / LogD logP->excipient_screening pKa pKa Determination pKa->excipient_screening permeability Caco-2 Permeability (Papp, Efflux Ratio) pk_study Pharmacokinetic Study (e.g., Rat, Mouse) permeability->pk_study metabolism Microsomal Stability (Human, Animal) metabolism->pk_study formulation_prototype Prototype Formulation (e.g., SEDDS, ASD) excipient_screening->formulation_prototype formulation_optimization Formulation Optimization formulation_prototype->formulation_optimization formulation_optimization->pk_study bioavailability_calc Calculate Bioavailability pk_study->bioavailability_calc lead_formulation Lead Formulation Selection bioavailability_calc->lead_formulation

Caption: Workflow for preclinical oral formulation screening of HIV-1 capsid inhibitors.

SEDDS_Troubleshooting_Logic start Poor In Vivo Performance of SEDDS Formulation check_dispersion Does it form a stable micro/nanoemulsion upon dilution? start->check_dispersion check_precipitation Does the drug precipitate during in vitro lipolysis? check_dispersion->check_precipitation Yes reformulate_surfactant Action: Increase surfactant/cosolvent ratio. Re-screen excipients. check_dispersion->reformulate_surfactant No reformulate_lipid Action: Change lipid phase. Incorporate precipitation inhibitor. check_precipitation->reformulate_lipid Yes investigate_metabolism Issue is likely not formulation-based. Investigate metabolism/efflux. check_precipitation->investigate_metabolism No

Caption: Logical workflow for troubleshooting poor performance of a SEDDS formulation.

References

HIV-1 Capsid Inhibitor Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing HIV-1 capsid inhibitors. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate common pitfalls and ensure the robustness of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for HIV-1 capsid inhibitors?

HIV-1 capsid inhibitors are a novel class of antiretroviral drugs that target the viral capsid protein (CA), a critical component for multiple stages of the HIV-1 lifecycle.[1] Their mechanisms of action can be broadly categorized into two groups:

  • Early-stage inhibitors: These compounds interfere with processes that occur after the virus enters a host cell but before the viral DNA integrates into the host genome. This includes disrupting the proper disassembly (uncoating) of the viral capsid, which is essential for reverse transcription and nuclear import of the viral pre-integration complex.[1][2] Some inhibitors, like Lenacapavir (GS-6207), can hyperstabilize the capsid, leading to a failure of uncoating.

  • Late-stage inhibitors: These inhibitors act during the formation of new virus particles. They interfere with the assembly and maturation of the viral capsid, leading to the production of non-infectious virions with malformed cores.[1][2][3]

Some inhibitors, such as PF-3450074 (PF74), exhibit a bimodal mechanism, affecting both early and late stages of the viral life cycle, often in a concentration-dependent manner.[1]

Q2: My capsid inhibitor shows different potency (EC50) in different cell types. Why is this?

Variations in inhibitor potency across different cell lines can be attributed to several factors:

  • Cellular uptake and efflux: Differences in the expression of drug transporters can affect the intracellular concentration of the inhibitor.

  • Metabolism: Cell-type specific metabolic enzymes may inactivate the inhibitor at different rates.

  • Host-factor interactions: The HIV-1 capsid interacts with numerous host cell proteins (e.g., CPSF6, Nup153, and cyclophilin A) to facilitate infection.[1] The expression levels and specific isoforms of these factors can vary between cell types, influencing the susceptibility of the virus to capsid inhibitors that may compete with these interactions.

  • Baseline resistance: Although rare, naturally occurring polymorphisms in the capsid protein can confer low-level resistance to some inhibitors and may be more prevalent in certain cell backgrounds.

Q3: What are the common resistance mutations associated with HIV-1 capsid inhibitors?

Resistance to capsid inhibitors typically arises from mutations in the gag gene, which encodes the capsid protein. These mutations can interfere with inhibitor binding or alter the stability of the capsid to compensate for the inhibitor's effect. Common resistance mutations have been identified for inhibitors like Lenacapavir, often clustering in the binding pocket. Some key mutations include L56I, M66I, Q67H, K70R, N74D, and T107N.[4] The specific mutations and their impact on inhibitor susceptibility can vary depending on the inhibitor's chemical scaffold.

Q4: How does compound solubility affect my experimental results?

Poor solubility of a capsid inhibitor can lead to several experimental artifacts:

  • Inaccurate potency determination: If the compound precipitates in the assay medium, the actual concentration exposed to the cells or viral proteins will be lower than the nominal concentration, leading to an overestimation of the EC50 or IC50 value.[5]

  • High variability: Inconsistent dissolution of the compound can cause significant well-to-well and experiment-to-experiment variability.

  • Cytotoxicity: Compound precipitates can be toxic to cells, confounding the interpretation of antiviral activity.

It is crucial to determine the solubility of your inhibitor in the relevant assay buffer and to use a concentration range that remains in solution. Using a vehicle control (e.g., DMSO) at the same concentration across all experimental conditions is essential.

Troubleshooting Guides

Cell-Based HIV-1 Infectivity Assays

These assays measure the ability of an inhibitor to block HIV-1 infection in cell culture, typically using reporter viruses (e.g., expressing luciferase or GFP) or by measuring viral antigens (e.g., p24).

ProblemPossible CausesRecommended Solutions
Low Signal or No Inhibition 1. Inactive Compound: The inhibitor may have degraded or is inherently inactive against the tested HIV-1 strain. 2. Low Multiplicity of Infection (MOI): Too little virus was used, resulting in a low signal-to-noise ratio. 3. Suboptimal Assay Conditions: Incubation times, cell density, or reagent concentrations are not optimal. 4. Cell Health: The target cells are unhealthy or have low viability.1. Compound Quality Control: Verify the identity and purity of the inhibitor. Test a fresh stock. Include a positive control inhibitor with a known mechanism. 2. Optimize MOI: Perform a virus titration to determine the optimal amount of virus that gives a robust signal without causing excessive cytotoxicity. 3. Assay Optimization: Titrate cell numbers and optimize incubation times. Ensure all reagents are within their expiration dates. 4. Cell Culture Maintenance: Use cells at a low passage number and ensure they are in the logarithmic growth phase. Check for mycoplasma contamination.
High Background Signal 1. Reagent Contamination: Contamination of assay reagents or cell culture with bacteria, yeast, or mycoplasma. 2. Autofluorescence (for GFP assays): The compound itself may be fluorescent at the detection wavelength. 3. Luciferase Induction (for luciferase assays): The compound may non-specifically induce the reporter gene.1. Aseptic Technique: Use sterile techniques and regularly test for contamination. 2. Compound Interference Check: Pre-screen the compound for autofluorescence at the relevant wavelengths in the absence of cells and virus. 3. Counter-screen: Test the compound on uninfected cells expressing the reporter gene to check for non-specific induction.
Inconsistent EC50 Values 1. Compound Solubility Issues: The inhibitor is precipitating at higher concentrations.[5] 2. Pipetting Errors: Inaccurate serial dilutions or reagent additions. 3. Cell Density Variation: Inconsistent cell seeding across the assay plate. 4. Edge Effects: Evaporation from the outer wells of the microplate.1. Solubility Assessment: Determine the solubility of the compound in the assay medium. Use concentrations below the solubility limit. 2. Technique and Calibration: Use calibrated pipettes and ensure proper mixing during serial dilutions. 3. Consistent Seeding: Ensure a homogenous cell suspension and use appropriate seeding techniques. 4. Plate Layout: Avoid using the outermost wells for critical samples or fill them with sterile medium to minimize evaporation.
In Vitro HIV-1 Capsid Assembly Assays

These assays monitor the inhibitor's effect on the self-assembly of purified recombinant capsid protein into higher-order structures, often measured by turbidity or light scattering.

ProblemPossible CausesRecommended Solutions
No or Slow Assembly in Control 1. Inactive Protein: The purified capsid protein is denatured, degraded, or improperly folded. 2. Suboptimal Buffer Conditions: pH, salt concentration, or temperature are not conducive to assembly.[6] 3. Low Protein Concentration: The concentration of the capsid protein is below the critical concentration required for assembly.1. Protein Quality Control: Verify protein purity and integrity by SDS-PAGE and assess its folding by circular dichroism. Use freshly purified protein or properly stored aliquots. 2. Buffer Optimization: Systematically vary the pH, NaCl concentration, and temperature to find the optimal conditions for assembly.[6] 3. Concentration Titration: Perform the assay with a range of capsid protein concentrations to determine the optimal concentration for robust assembly.
High Initial Turbidity (High Background) 1. Aggregated Protein: The purified capsid protein is already aggregated before the start of the assay. 2. Insoluble Compound: The inhibitor is precipitating in the assay buffer.1. Pre-clear Protein Stock: Centrifuge the capsid protein stock at high speed immediately before use to remove any pre-formed aggregates. 2. Compound Solubility Check: Measure the turbidity of the compound in the assay buffer alone. If it contributes to the signal, find a suitable co-solvent or use a lower concentration.
Irreproducible Assembly Kinetics 1. Inconsistent Nucleation: The nucleation phase of the assembly is stochastic. 2. Temperature Fluctuations: The temperature is not precisely controlled during the assay. 3. Mixing Artifacts: Inconsistent mixing of reagents at the start of the reaction.1. Seeded Assembly: Consider adding a small amount of pre-formed capsid assemblies ("seeds") to bypass the stochastic nucleation phase and synchronize the assembly reaction.[7] 2. Temperature Control: Use a temperature-controlled spectrophotometer or plate reader. 3. Standardized Mixing: Use a standardized protocol for adding and mixing reagents.
HIV-1 Uncoating (Fate-of-Capsid) Assays

This biochemical assay separates soluble capsid protein from intact viral cores in infected cell lysates to determine the extent of uncoating.

ProblemPossible CausesRecommended Solutions
Low Recovery of Intact Cores in Control 1. Premature Uncoating: The viral cores are inherently unstable or have uncoated before cell lysis. 2. Harsh Lysis Conditions: The cell lysis procedure is too harsh and is artificially disrupting the viral cores. 3. Inefficient Pelleting: The centrifugation conditions are not sufficient to pellet the intact cores.1. Use Stabilizing Agents: Include capsid-stabilizing agents like IP6 in the lysis buffer. 2. Gentle Lysis: Use a Dounce homogenizer with a loose-fitting pestle and minimize the number of strokes. Avoid harsh detergents. 3. Optimize Centrifugation: Ensure the correct g-force and centrifugation time are used. Verify the integrity of the sucrose cushion.
High Levels of Soluble Capsid (p24) in the Pellet Fraction 1. Incomplete Lysis: Incomplete cell lysis results in intact virions in the pellet. 2. Contamination with Intact Virions: The viral stock used for infection contains a high proportion of non-infectious particles that have not uncoated.1. Verify Lysis Efficiency: Check for complete cell lysis by microscopy. 2. Virus Quality Control: Use highly purified and infectious virus preparations. Treat cells with a protease (e.g., pronase) after infection to remove any surface-bound, un-fused virions.[8]
Variable Results Between Replicates 1. Inconsistent Infection: Uneven infection of the cell monolayer. 2. Variable Lysis: Inconsistent cell lysis between samples. 3. Sample Handling: Delays or temperature variations during sample processing.1. Synchronized Infection: Use spinoculation to enhance and synchronize the infection. 2. Standardized Lysis: Ensure each sample is subjected to the same lysis procedure for the same duration. 3. Maintain Cold Chain: Keep samples on ice throughout the procedure to minimize enzymatic activity and capsid disassembly.

Quantitative Data Summary

The following table summarizes the reported potencies (EC50 values) of several common HIV-1 capsid inhibitors. Note that these values can vary depending on the specific HIV-1 strain, cell type, and assay conditions used.

InhibitorMechanism of ActionReported EC50 RangeReference
Lenacapavir (GS-6207/GS-CA1) Early & Late Stage (Hyperstabilizer)32 pM - 140 pM[1][9]
PF-3450074 (PF74) Early & Late Stage (Bimodal)8 nM - 640 nM[1]
GSK878 Early & Late Stage22 pM - 216 pM[4]
BI-2 Early Stage (Destabilizer)1.4 µM - 1.8 µM[1][2]
CAP-1 Late Stage~100 µM[1][2]
C1 Late Stage~57 µM[1]
Ebselen Early Stage~3.37 µM[1]

Experimental Protocols

Cell-Based Single-Cycle HIV-1 Infectivity Assay

This protocol describes a common method for evaluating the antiviral activity of capsid inhibitors using a luciferase-based reporter virus.

Materials:

  • Target cells (e.g., HeLa or TZM-bl cells)

  • HIV-1 reporter virus (e.g., VSV-G pseudotyped NL4-3-Luc)

  • Complete cell culture medium

  • Test compound and vehicle control (e.g., DMSO)

  • 96-well white, clear-bottom tissue culture plates

  • Luciferase assay reagent (e.g., Bright-Glo™)

  • Luminometer

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate at a density that will result in 80-90% confluency at the time of assay readout (typically 1 x 10^4 cells/well). Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of the test compound in complete medium. Include a vehicle control (e.g., 0.5% DMSO).

  • Infection: On the day of infection, remove the old medium from the cells. Add the diluted compound to the wells, followed by the addition of the HIV-1 reporter virus at a pre-determined MOI.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.

  • Lysis and Luminescence Reading: Remove the plates from the incubator and allow them to equilibrate to room temperature. Add the luciferase assay reagent to each well according to the manufacturer's instructions. Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic regression to determine the EC50 value.

In Vitro Turbidimetric Capsid Assembly Assay

This protocol outlines a method to monitor the assembly of purified capsid protein in vitro.

Materials:

  • Purified recombinant HIV-1 capsid (CA) protein

  • Assembly buffer (e.g., 50 mM Tris-HCl pH 8.0, 1 M NaCl)

  • Test compound and vehicle control (e.g., DMSO)

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 350 nm

Procedure:

  • Reaction Setup: In a 96-well plate or cuvette, add the assembly buffer and the test compound at the desired final concentration. Include a vehicle control.

  • Initiate Assembly: Initiate the assembly reaction by adding the purified CA protein to a final concentration of ~20-50 µM. Mix gently but thoroughly.

  • Monitor Assembly: Immediately begin monitoring the increase in absorbance at 350 nm over time at a constant temperature (e.g., 37°C). Readings can be taken every 1-5 minutes for 1-2 hours.

  • Data Analysis: Plot the absorbance at 350 nm versus time. The rate of assembly can be determined from the slope of the linear phase of the curve. The effect of the inhibitor can be quantified by comparing the assembly rates or the final turbidity in the presence and absence of the compound.

Fate-of-Capsid Uncoating Assay

This protocol describes a biochemical method to assess the stability of viral cores in infected cells.[8][10]

Materials:

  • Target cells (e.g., HeLa cells)

  • Concentrated, purified HIV-1

  • Test compound and vehicle control

  • Lysis buffer (e.g., hypotonic buffer with a mild non-ionic detergent)

  • Sucrose cushion (e.g., 30% sucrose in a suitable buffer)

  • Dounce homogenizer

  • Ultracentrifuge and appropriate tubes

  • p24 ELISA kit

Procedure:

  • Infection: Infect target cells with a high concentration of HIV-1, often using spinoculation to synchronize the infection.

  • Inhibitor Treatment: After infection, add the test compound or vehicle control and incubate for a defined period (e.g., 2-4 hours) to allow for uncoating to occur.

  • Cell Harvest and Lysis: Harvest the cells and wash them to remove any remaining virus. Resuspend the cells in a small volume of lysis buffer and lyse them using a Dounce homogenizer.

  • Separation of Cores and Soluble Capsid: Carefully layer the cell lysate onto a sucrose cushion in an ultracentrifuge tube. Centrifuge at high speed to pellet the intact viral cores, leaving the soluble, uncoated capsid protein in the supernatant.

  • Quantification of Capsid: Carefully collect the supernatant (soluble fraction) and resuspend the pellet (core-associated fraction). Quantify the amount of p24 capsid protein in each fraction using a p24 ELISA.

  • Data Analysis: Calculate the percentage of total p24 in the pellet fraction for each condition. A decrease in the pelletable p24 indicates destabilization (enhanced uncoating) by the inhibitor, while an increase suggests stabilization.

Visualizations

HIV_Capsid_Inhibitor_Action Virus HIV-1 Virion Entry Cell Entry & Fusion Virus->Entry Core Cytoplasmic Viral Core Entry->Core Uncoating Uncoating Core->Uncoating RT Reverse Transcription Uncoating->RT NuclearImport Nuclear Import RT->NuclearImport Integration Integration NuclearImport->Integration Assembly Gag Assembly & Budding Integration->Assembly Maturation Maturation Assembly->Maturation NewVirion Infectious Virion Maturation->NewVirion EarlyInhibitor Early-Stage Inhibitors (e.g., Lenacapavir, BI-2) EarlyInhibitor->Uncoating Block/Alter LateInhibitor Late-Stage Inhibitors (e.g., CAP-1, C1) LateInhibitor->Assembly Disrupt LateInhibitor->Maturation Disrupt

Caption: Mechanism of action for early and late-stage HIV-1 capsid inhibitors.

Troubleshooting_Infectivity_Assay Start Start: Inconsistent EC50 Results CheckSolubility Is the compound soluble at tested concentrations? Start->CheckSolubility CheckCells Are cells healthy and seeded consistently? CheckSolubility->CheckCells Yes SolutionSolubility Solution: Determine solubility limit and adjust concentrations. CheckSolubility->SolutionSolubility No CheckPipetting Is pipetting accurate and are pipettes calibrated? CheckCells->CheckPipetting Yes SolutionCells Solution: Use low passage cells, ensure even seeding. CheckCells->SolutionCells No CheckVirus Is the virus stock of high quality and titer? CheckPipetting->CheckVirus Yes SolutionPipetting Solution: Practice technique, calibrate pipettes. CheckPipetting->SolutionPipetting No SolutionVirus Solution: Use a fresh, titrated virus stock. CheckVirus->SolutionVirus No End Consistent Results CheckVirus->End Yes SolutionSolubility->CheckCells SolutionCells->CheckPipetting SolutionPipetting->CheckVirus SolutionVirus->End

Caption: Troubleshooting workflow for inconsistent EC50 values in infectivity assays.

Capsid_Assembly_Workflow Start Start: In Vitro Assembly Assay PrepareReagents Prepare Assembly Buffer & Purified CA Protein Start->PrepareReagents AddInhibitor Add Inhibitor or Vehicle Control to Buffer PrepareReagents->AddInhibitor InitiateReaction Initiate Assembly by Adding CA Protein AddInhibitor->InitiateReaction MonitorTurbidity Monitor Absorbance (350 nm) Over Time InitiateReaction->MonitorTurbidity AnalyzeData Plot Kinetics and Compare Rates MonitorTurbidity->AnalyzeData Result Result: Inhibition of Assembly AnalyzeData->Result

Caption: Experimental workflow for an in vitro capsid assembly assay.

References

Technical Support Center: HIV-1 Inhibitor-18 (RN-18)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of HIV-1 inhibitor-18 (RN-18), a small molecule that antagonizes the function of the HIV-1 Vif protein.[1] The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound (RN-18)?

A1: this compound (RN-18) is a specific antagonist of the HIV-1 Vif protein.[1] Vif is essential for viral replication in host cells that express the antiviral protein APOBEC3G (A3G), which are known as "nonpermissive" cells.[1] Vif targets A3G for degradation. RN-18 inhibits this function of Vif, leading to an increase in the abundance of A3G within the cell.[1] This allows A3G to be incorporated into new virions, where it induces hypermutation of the viral DNA through cytidine deamination, resulting in the production of less infectious viruses.[1]

Q2: In which cell lines is this compound expected to be active?

A2: The activity of RN-18 is cell line-specific and depends on the expression of the A3G protein. It is expected to inhibit HIV-1 replication in "nonpermissive" cell lines that express A3G, such as H9 and CEM cells.[1] Conversely, it should not exhibit significant antiviral activity in "permissive" cell lines that do not express A3G, such as MT4 and CEM-SS cells.[1]

Q3: What is the reported potency of RN-18?

A3: The potency of RN-18 is categorized as having an IC50 value between 10 µM and 30 µM in nonpermissive H9 cells.[1] In permissive MT4 cells, the IC50 is greater than 50 µM, indicating a lack of activity.[1]

Q4: Is RN-18 cytotoxic?

A4: RN-18 has been shown to not inhibit cell growth or exhibit toxicity at concentrations of 50 µM or 100 µM.[1] However, it is always recommended to perform a cytotoxicity assay in the specific cell line being used for your experiments.

Data Presentation

Table 1: Antiviral Activity of this compound (RN-18)

CompoundCell LineA3G ExpressionAntiviral Activity (IC50)
RN-18H9Nonpermissive (Expressing)10 µM - 30 µM
RN-18MT4Permissive (Not Expressing)> 50 µM

Data summarized from a study identifying small-molecule inhibitors of HIV-1 Vif.[1]

Troubleshooting Guides

Issue 1: Unexpected antiviral activity observed in permissive (A3G-negative) cell lines (e.g., MT4, CEM-SS).

Possible Cause Troubleshooting Step
Off-target effects: The inhibitor may be acting on a cellular target other than Vif.1. Perform a thorough literature search for known off-target effects of similar chemical scaffolds. 2. Test the inhibitor against a panel of other viral or cellular targets to assess specificity.
Compound cytotoxicity: At high concentrations, the inhibitor may be causing cell death, which can be misinterpreted as antiviral activity.1. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your antiviral assay. 2. Ensure the observed effect is not due to a general reduction in cell health. RN-18 should not be toxic at 50 or 100 µM.[1]
Incorrect cell line identity: The cell line thought to be permissive may be expressing A3G.1. Verify the identity of your cell line using STR profiling. 2. Confirm the A3G expression status of your cell line by Western blot or RT-qPCR.

Issue 2: Lack of or reduced antiviral activity in nonpermissive (A3G-positive) cell lines (e.g., H9, CEM).

Possible Cause Troubleshooting Step
Compound degradation or precipitation: The inhibitor may not be stable or soluble in your culture medium.1. Visually inspect the culture medium for any signs of precipitation. 2. Prepare fresh stock solutions of the inhibitor for each experiment. 3. Consider using a different solvent for the stock solution, ensuring it is compatible with your cell culture.
Low Vif expression by the viral strain: The particular HIV-1 strain used may not express sufficient levels of Vif for A3G degradation, masking the effect of the inhibitor.1. Use a well-characterized, wild-type HIV-1 strain known to be Vif-dependent for replication in nonpermissive cells. 2. Confirm Vif expression in infected cells via Western blot.
Cell line has lost A3G expression: Prolonged cell culture can sometimes lead to changes in protein expression.1. Periodically check the A3G expression status of your nonpermissive cell lines.
Suboptimal assay conditions: The concentration of the inhibitor or the duration of the experiment may not be optimal.1. Perform a dose-response experiment with a wide range of inhibitor concentrations. 2. Optimize the timing of infection and inhibitor addition.

Experimental Protocols

Protocol 1: HIV-1 Replication Assay in Permissive and Nonpermissive Cells

This protocol is designed to assess the Vif-specific antiviral activity of this compound.

Materials:

  • Permissive (e.g., MT4) and nonpermissive (e.g., H9) T-cell lines

  • HIV-1 LAI (X4-tropic) or another suitable strain

  • This compound (RN-18)

  • Complete RPMI-1640 medium

  • 96-well culture plates

  • Reverse Transcriptase (RT) Activity Assay Kit

Procedure:

  • Seed MT4 and H9 cells in separate 96-well plates at an appropriate density.

  • Prepare serial dilutions of RN-18 in complete medium.

  • Add the diluted inhibitor to the cells. Include a "no inhibitor" control.

  • Infect the cells with the HIV-1 strain at a predetermined multiplicity of infection (MOI).

  • Incubate the plates at 37°C in a CO2 incubator.

  • At 2-day intervals, collect a small aliquot of the culture supernatant.

  • Measure the reverse transcriptase activity in the collected supernatants according to the manufacturer's instructions of your RT assay kit.

  • Continue the assay for a duration that allows for multiple rounds of viral replication (e.g., 6-8 days).

  • Calculate the IC50 value by plotting the percentage of inhibition of RT activity against the log of the inhibitor concentration.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to evaluate the cytotoxicity of this compound.

Materials:

  • Target cell lines (e.g., MT4, H9)

  • This compound (RN-18)

  • Complete RPMI-1640 medium

  • 96-well culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a detergent-based buffer)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at the same density as in the replication assay.

  • Add serial dilutions of RN-18 to the cells. Include a "no inhibitor" control.

  • Incubate the plate for the same duration as the replication assay.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Calculate the percentage of cell viability relative to the "no inhibitor" control.

Protocol 3: Immunoblotting for Vif and A3G

This protocol is used to confirm the mechanism of action of RN-18 by observing its effect on Vif and A3G protein levels.

Materials:

  • Infected and uninfected H9 cells, treated with and without RN-18

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-Vif, anti-A3G, and a loading control (e.g., anti-actin or anti-cyclin T1)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Infect H9 cells with wild-type HIV-1 or a Vif-deleted (Δvif) HIV-1 control. Treat a set of wild-type infected cells with RN-18.

  • After an appropriate incubation period (e.g., 48 hours), harvest the cells and prepare cell lysates using lysis buffer.

  • Quantify the protein concentration of each lysate.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Vif, A3G, and the loading control overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Visualize the protein bands using a chemiluminescence imaging system. Expect to see increased A3G levels and decreased Vif levels in the RN-18 treated cells.[1]

Visualizations

HIV_Vif_A3G_Pathway cluster_cell Nonpermissive Host Cell (e.g., H9) cluster_key Legend A3G APOBEC3G (A3G) (Antiviral Factor) Proteasome Proteasome A3G->Proteasome Degradation NewVirion New Virion A3G->NewVirion Incorporated into virion (when Vif is inhibited) Vif HIV-1 Vif Vif->A3G Binds & targets for degradation RN18 This compound (RN-18) RN18->Vif Inhibits Hypermutation Hypermutation of Viral DNA NewVirion->Hypermutation Causes Key_Inhibition Inhibition Key_Process Process Experimental_Workflow cluster_cells cluster_assays Perform Assays in Parallel Start Start: Prepare Cell Lines Permissive Permissive Cells (e.g., MT4, A3G-) Start->Permissive Nonpermissive Nonpermissive Cells (e.g., H9, A3G+) Start->Nonpermissive Treat Treat cells with serial dilutions of RN-18 Permissive->Treat Nonpermissive->Treat Infect Infect cells with HIV-1 Treat->Infect RT_Assay Reverse Transcriptase Assay (Measure viral replication) Infect->RT_Assay MTT_Assay MTT Assay (Measure cytotoxicity) Infect->MTT_Assay Analyze Analyze Data RT_Assay->Analyze MTT_Assay->Analyze IC50 Calculate IC50 for antiviral activity Analyze->IC50 CC50 Calculate CC50 for cytotoxicity Analyze->CC50 Conclusion Conclusion: Determine Vif-specific inhibition IC50->Conclusion CC50->Conclusion

References

Validation & Comparative

A Comparative Guide to HIV-1 Capsid Inhibitors: PF-74 vs. HIV-1 inhibitor-18

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro activities of two HIV-1 capsid inhibitors: the well-characterized PF-3450074 (PF-74) and the more recently described HIV-1 inhibitor-18 (also known as compound II-13c). This document summarizes their antiviral potencies, mechanisms of action, and the experimental protocols used for their evaluation, with supporting data presented for direct comparison.

Quantitative Comparison of Antiviral Activity

The following table summarizes the reported in vitro antiviral activities of PF-74 and this compound against the HIV-1 NL4-3 strain.

InhibitorTargetCell LineEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
PF-74HIV-1 Capsid (CA)MT-40.42>70.50>167.8[1][2]
This compoundHIV-1 Capsid (CA)MT-45.14>9.51>1.85[1][3]

EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration. Selectivity Index (SI): Ratio of CC₅₀ to EC₅₀.

Mechanism of Action

Both PF-74 and this compound are classified as HIV-1 capsid (CA) inhibitors. They exert their antiviral effect by binding to a conserved pocket on the CA protein, which is crucial for the proper assembly and disassembly of the viral capsid.

PF-74 binds to the interface between CA hexamers, altering the stability of the viral core.[1] This interference disrupts multiple stages of the HIV-1 lifecycle. At lower concentrations, it impairs the interaction of the capsid with host factors required for nuclear import, such as CPSF6 and NUP153.[1] At higher concentrations, it can lead to premature uncoating of the viral core, which in turn inhibits reverse transcription.

This compound , a derivative of phenylalanine, is also reported to be a potent HIV-1 capsid inhibitor.[1] Surface plasmon resonance (SPR) binding assays have demonstrated that, similar to PF-74, this compound preferentially binds to the CA hexamer over the monomeric form.[1][4] This suggests a comparable mechanism of action, where the inhibitor stabilizes or destabilizes the capsid lattice, thereby interfering with critical steps in viral replication.

Mechanism of HIV-1 Capsid Inhibition cluster_early Early Stage cluster_late Late Stage Viral_Entry Viral Entry Uncoating Capsid Uncoating Viral_Entry->Uncoating RT Reverse Transcription Uncoating->RT Nuclear_Import Nuclear Import RT->Nuclear_Import Assembly Capsid Assembly Budding Viral Budding Assembly->Budding Maturation Maturation Budding->Maturation Inhibitor Capsid Inhibitor (PF-74 / this compound) Inhibitor->Uncoating Alters Stability Inhibitor->Nuclear_Import Blocks Host Factor Interaction Inhibitor->Assembly Disrupts

Mechanism of Action of Capsid Inhibitors

Experimental Protocols

The antiviral activity of both inhibitors was determined using a cell-based assay with the human T-cell line MT-4 and the laboratory-adapted HIV-1 strain NL4-3.

General Antiviral Assay Protocol
  • Cell Culture: MT-4 cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO₂ incubator.

  • Virus Stock Preparation: A stock of HIV-1 NL4-3 is generated by transfecting 293T cells with the proviral DNA. The virus-containing supernatant is harvested, filtered, and stored at -80°C. The viral titer is determined, often by measuring the p24 antigen concentration.

  • Antiviral Activity Assay:

    • MT-4 cells are seeded in 96-well plates.

    • Serial dilutions of the test compounds (PF-74 or this compound) are prepared and added to the cells.

    • A predetermined amount of HIV-1 NL4-3 is added to the wells.

    • Control wells include cells with virus but no inhibitor (virus control) and cells without virus or inhibitor (cell control).

    • The plates are incubated for a period of 4-5 days at 37°C.

  • Measurement of Antiviral Activity (EC₅₀): The extent of viral replication is quantified. For the study on this compound, a Nanoluc-sec virus was used, and luciferase activity in the supernatant was measured.[1] Alternatively, cell viability can be assessed using the MTT assay, which measures the metabolic activity of living cells and thus the cytopathic effect of the virus.[5] The EC₅₀ is calculated as the compound concentration that inhibits viral replication by 50%.

  • Cytotoxicity Assay (CC₅₀):

    • MT-4 cells are seeded in 96-well plates and treated with serial dilutions of the test compounds in the absence of the virus.

    • After the incubation period, cell viability is measured using the MTT assay.

    • The CC₅₀ is calculated as the compound concentration that reduces cell viability by 50%.

Experimental Workflow for Antiviral Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. MT-4 Cell Culture Seeding 4. Seed MT-4 Cells in 96-well Plates Cell_Culture->Seeding Virus_Stock 2. HIV-1 NL4-3 Stock Preparation Infection 6. Infect with HIV-1 NL4-3 Virus_Stock->Infection Compound_Dilution 3. Serial Dilution of Inhibitors Treatment 5. Add Inhibitor Dilutions Compound_Dilution->Treatment Seeding->Treatment Treatment->Infection Incubation 7. Incubate for 4-5 Days Infection->Incubation EC50_Measurement 8a. Measure Viral Replication (EC50) Incubation->EC50_Measurement CC50_Measurement 8b. Measure Cell Viability (CC50) Incubation->CC50_Measurement Calculation 9. Calculate EC50, CC50, and SI EC50_Measurement->Calculation CC50_Measurement->Calculation

Antiviral Activity and Cytotoxicity Assay Workflow

References

A Comparative Guide to HIV-1 Capsid Inhibitors: Lenacapavir vs. Other Key Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The HIV-1 capsid has emerged as a critical, clinically validated target for a new class of antiretroviral drugs. These agents disrupt the function of the viral capsid protein (CA), a key player in multiple stages of the HIV-1 lifecycle, from the uncoating of the viral core to the assembly of new virions. This guide provides an objective comparison of the first-in-class approved capsid inhibitor, Lenacapavir (formerly GS-6207), with other significant research compounds in this class, namely GS-CA1 and BI-2. The information presented is supported by available experimental data to aid in research and development efforts.

Mechanism of Action: A Multi-Stage Attack on the HIV-1 Capsid

HIV-1 capsid inhibitors function by binding to the viral capsid protein (p24), thereby interfering with essential viral processes. While the general target is the same, the precise molecular interactions and resulting functional consequences can differ between inhibitor classes.

Lenacapavir (GS-6207) and GS-CA1: These potent inhibitors bind to a conserved pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[1] This binding has a dual effect, occurring at both early and late stages of the viral lifecycle. In the early phase, it over-stabilizes the capsid, preventing the timely disassembly (uncoating) necessary for the release of the viral genome into the cytoplasm and its subsequent import into the nucleus.[1][2] In the late phase, during the assembly of new virions, these inhibitors interfere with the proper formation of the capsid core, leading to the production of non-infectious viral particles.[3][4]

BI-2: This pyrrolopyrazolone inhibitor also binds to the N-terminal domain of the HIV-1 capsid protein, in a pocket that overlaps with the binding site of Lenacapavir and GS-CA1.[5][6] However, its primary mechanism appears to be the destabilization of the viral core during infection.[5][7] BI-2 has been shown to inhibit HIV-1 replication after reverse transcription but before nuclear import of the pre-integration complex.[8] It also prevents the binding of the host cell factor CPSF6 to the viral capsid, an interaction important for nuclear entry.[5][7]

HIV_Capsid_Inhibitor_MoA cluster_early Early Stage Inhibition cluster_late Late Stage Inhibition Viral Entry Viral Entry Reverse Transcription Reverse Transcription Viral Entry->Reverse Transcription Nuclear Import Nuclear Import Reverse Transcription->Nuclear Import Capsid Uncoating Integration Integration Nuclear Import->Integration Gag Polyprotein Gag Polyprotein Immature Virion Immature Virion Gag Polyprotein->Immature Virion Assembly Mature Virion Mature Virion Immature Virion->Mature Virion Maturation Lenacapavir / GS-CA1 Lenacapavir / GS-CA1 Lenacapavir / GS-CA1->Nuclear Import Over-stabilizes Capsid (Prevents Uncoating) Lenacapavir / GS-CA1->Mature Virion Disrupts Assembly BI-2 BI-2 BI-2->Nuclear Import Destabilizes Core (Inhibits Nuclear Entry)

Figure 1. Mechanism of Action of HIV-1 Capsid Inhibitors.

Quantitative Efficacy Data

The following table summarizes the in vitro antiviral activity and cytotoxicity of Lenacapavir, GS-CA1, and BI-2 from published studies. It is important to note that direct comparisons should be made with caution as experimental conditions (e.g., cell lines, virus strains) may vary between studies.

InhibitorCell LineVirus StrainEC50CC50Selectivity Index (SI = CC50/EC50)Reference(s)
Lenacapavir (GS-6207) MT-4HIV-1 (unspecified)100 pM> 4.0 µM> 40,000[9]
MT-4HIV-1 IIIB240 ± 40 pM> 50 µM> 208,300[10]
PBMCsHIV-1 (23 clinical isolates)50 pM (mean)--[11]
GS-CA1 MT-4HIV-1 IIIB240 ± 40 pM> 50 µM> 208,300[10]
Human CD4+ T-cellsHIV-1 BaL60 ± 10 pM> 50 µM> 833,333[10]
PBMCsHIV-1 (clinical isolates)130 ± 80 pM--[10]
BI-2 -HIV-11.8 µM--[6]
-HIV-13 µM--[12]

Resistance Profiles

A critical aspect of any antiviral agent is its resistance profile. Mutations in the HIV-1 capsid protein can confer resistance to this class of inhibitors.

  • Lenacapavir (GS-6207): Resistance to Lenacapavir is associated with several mutations in the capsid protein, with Q67H, N74D, and the double mutation Q67H/N74D being the main resistance-associated mutations (RAMs) identified in cell culture and clinical trials.[13][14] The M66I mutation has been shown to confer a high level of resistance in vitro.[15] Importantly, there is no evidence of cross-resistance between Lenacapavir and other classes of antiretroviral drugs.[16][17]

  • GS-CA1: As a close analog of Lenacapavir, it is expected to have a similar resistance profile.

  • BI-2: Resistance to BI-2 has been associated with mutations at residues A105 and T107 within the N-terminal domain of the capsid protein.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to evaluate HIV-1 capsid inhibitors.

Single-Round HIV-1 Infectivity Assay

This assay is used to determine the 50% effective concentration (EC50) of an antiviral compound. It utilizes reporter viruses capable of only a single round of infection, providing a precise measure of the inhibitor's effect on the early stages of the viral lifecycle.

Single_Round_Assay_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_readout Readout & Analysis Seed Target Cells 1. Seed target cells (e.g., TZM-bl) in 96-well plates Prepare Inhibitor Dilutions 2. Prepare serial dilutions of the test inhibitor Add Inhibitor and Virus 3. Add inhibitor dilutions and a fixed amount of HIV-1 reporter virus to cells Prepare Inhibitor Dilutions->Add Inhibitor and Virus Incubate 4. Incubate for 48-72 hours Add Inhibitor and Virus->Incubate Lyse Cells 5. Lyse cells and add luciferase substrate Incubate->Lyse Cells Measure Luminescence 6. Measure luminescence Lyse Cells->Measure Luminescence Calculate EC50 7. Calculate EC50 from dose-response curves Measure Luminescence->Calculate EC50

Figure 2. Single-Round HIV-1 Infectivity Assay Workflow.

Detailed Steps:

  • Cell Plating: Seed a suitable target cell line (e.g., TZM-bl, which expresses a luciferase reporter gene under the control of the HIV-1 LTR) in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the test inhibitor in cell culture medium.

  • Infection: Add the diluted inhibitor to the cells, followed by a standardized amount of single-round infectious HIV-1 reporter virus.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator.

  • Lysis and Substrate Addition: After incubation, lyse the cells and add a luciferase substrate according to the manufacturer's instructions.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a virus-only control. Determine the EC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay determines the 50% cytotoxic concentration (CC50) of a compound, which is the concentration that reduces cell viability by 50%. The MTT assay is a colorimetric assay that measures the metabolic activity of cells.

Detailed Steps:

  • Cell Plating: Seed a suitable cell line (e.g., MT-4 cells) in 96-well plates at a predetermined density.

  • Compound Addition: Add serial dilutions of the test inhibitor to the cells.

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 4-5 days).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a further 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percent cytotoxicity for each inhibitor concentration relative to untreated control cells. Determine the CC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Conclusion

HIV-1 capsid inhibitors represent a significant advancement in antiretroviral therapy, offering a novel mechanism of action with potent activity against HIV-1, including multi-drug resistant strains. Lenacapavir, as the first approved drug in this class, demonstrates exceptional potency and a favorable long-acting profile. Research compounds like GS-CA1 and BI-2 have been instrumental in elucidating the intricacies of capsid-targeting antiviral strategies. The comparative data and experimental protocols presented in this guide are intended to support the ongoing research and development of next-generation HIV-1 capsid inhibitors with improved efficacy and resistance profiles.

References

Head-to-head comparison of HIV-1 inhibitor-18 and Lenacapavir

Author: BenchChem Technical Support Team. Date: November 2025

A Head-to-Head Comparison of HIV-1 Inhibitors: Lenacapavir and the Elusive HIV-1 Inhibitor-18

Introduction

The landscape of HIV-1 therapeutics is continually evolving, with novel mechanisms of action offering new hope for treatment and prevention. Lenacapavir, a first-in-class capsid inhibitor, has demonstrated remarkable potency and a long-acting profile. This guide aims to provide a head-to-head comparison between Lenacapavir and a compound designated as "this compound." However, a comprehensive search of publicly available scientific literature and drug development databases did not yield specific information for a compound with the identifier "this compound." This suggests that "this compound" may be an internal designation for a compound in early-stage discovery that is not yet publicly disclosed, or a misnomer.

Given the absence of data for "this compound," this guide will focus on providing a detailed overview of Lenacapavir, including its mechanism of action, experimental data, and the protocols used to generate this data, to serve as a benchmark for when information on "this compound" or other novel inhibitors becomes available.

Lenacapavir: A Potent, First-in-Class HIV-1 Capsid Inhibitor

Lenacapavir is an approved antiretroviral drug that targets the HIV-1 capsid, a critical protein shell that encloses the viral genome and is essential for multiple stages of the viral lifecycle.

Mechanism of Action

Lenacapavir disrupts the function of the HIV-1 capsid protein (p24) at two key stages:

  • Early Stage (Nuclear Import): After the virus enters a host cell, the capsid needs to disassemble in a controlled manner to release the viral genome. Lenacapavir stabilizes the capsid, preventing this disassembly and subsequent import of the viral genetic material into the nucleus, thus halting infection before it begins.

  • Late Stage (Virion Assembly and Maturation): During the formation of new virus particles, Gag polyproteins are cleaved to form mature capsid proteins that assemble into a new core. Lenacapavir interferes with this assembly process, leading to the formation of malformed, non-infectious virions.

HIV_Lifecycle_Lenacapavir cluster_host_cell Host Cell cluster_lenacapavir_early cluster_lenacapavir_late Viral_Entry 1. Viral Entry Uncoating 2. Uncoating Viral_Entry->Uncoating Reverse_Transcription 3. Reverse Transcription Uncoating->Reverse_Transcription Nuclear_Import 4. Nuclear Import Reverse_Transcription->Nuclear_Import Integration 5. Integration Nuclear_Import->Integration Transcription_Translation 6. Transcription & Translation Integration->Transcription_Translation Assembly 7. Virion Assembly Transcription_Translation->Assembly Budding_Maturation 8. Budding & Maturation Assembly->Budding_Maturation Malformed_Virion Malformed Non-infectious Virion Assembly->Malformed_Virion Leads to New_Virion New Infectious Virion Budding_Maturation->New_Virion Lenacapavir_Early Lenacapavir (Early Stage) Lenacapavir_Early->Uncoating Inhibits Lenacapavir_Early->Nuclear_Import Inhibits Lenacapavir_Late Lenacapavir (Late Stage) Lenacapavir_Late->Assembly Inhibits

Caption: Mechanism of Action of Lenacapavir on the HIV-1 Lifecycle.

Quantitative Data for Lenacapavir

The following table summarizes the in vitro antiviral activity of Lenacapavir against various HIV-1 subtypes and resistant strains.

Parameter HIV-1 IIIB (Lab Strain) HIV-1 BaL (Lab Strain) Clinical Isolates (Subtypes A, B, C, D, E, F, G) NRTI-Resistant Strains NNRTI-Resistant Strains PI-Resistant Strains INSTI-Resistant Strains
EC50 (pM) 100 - 27030 - 11030 - 6040 - 12050 - 15040 - 13050 - 140
CC50 (µM) in MT-4 cells > 50> 50> 50> 50> 50> 50> 50
Selectivity Index (CC50/EC50) > 185,000> 454,000> 833,000> 333,000> 416,000> 384,000> 357,000

Data is compiled from publicly available resources and represents a general range. Specific values can vary based on the experimental setup.

Experimental Protocols

The data presented above is typically generated using the following standardized assays:

Antiviral Activity Assay (p24-based ELISA)

This assay quantifies the extent of viral replication by measuring the concentration of the HIV-1 p24 capsid protein in the supernatant of infected cells.

Methodology:

  • Cell Plating: Human T-lymphocyte cells (e.g., MT-4) or peripheral blood mononuclear cells (PBMCs) are seeded in 96-well plates.

  • Compound Addition: A serial dilution of the test compound (e.g., Lenacapavir) is prepared and added to the cells.

  • Viral Infection: A known amount of HIV-1 virus stock is added to the wells. Control wells with no drug and no virus are also included.

  • Incubation: The plates are incubated for a period that allows for several rounds of viral replication (typically 5-7 days).

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The p24 concentrations are plotted against the drug concentrations, and the EC50 (the concentration of the drug that inhibits viral replication by 50%) is calculated using a non-linear regression model.

p24_Assay_Workflow Start Start Plate_Cells 1. Plate Host Cells (e.g., MT-4, PBMCs) Start->Plate_Cells Add_Compound 2. Add Serial Dilutions of Test Compound Plate_Cells->Add_Compound Infect_Cells 3. Infect Cells with HIV-1 Virus Stock Add_Compound->Infect_Cells Incubate 4. Incubate for 5-7 Days Infect_Cells->Incubate Collect_Supernatant 5. Collect Supernatant Incubate->Collect_Supernatant p24_ELISA 6. Quantify p24 Antigen via ELISA Collect_Supernatant->p24_ELISA Calculate_EC50 7. Analyze Data and Calculate EC50 p24_ELISA->Calculate_EC50 End End Calculate_EC50->End

Caption: Experimental Workflow for a p24-based Antiviral Assay.

Cytotoxicity Assay (e.g., MTS Assay)

This assay determines the concentration of the drug that is toxic to the host cells.

Methodology:

  • Cell Plating: Host cells are seeded in 96-well plates.

  • Compound Addition: A serial dilution of the test compound is added to the cells.

  • Incubation: The plates are incubated for the same duration as the antiviral assay.

  • Reagent Addition: A reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

  • Incubation and Reading: After a short incubation, the absorbance is read on a plate reader. The absorbance is proportional to the number of viable cells.

  • Data Analysis: The cell viability is plotted against the drug concentration to determine the CC50 (the concentration of the drug that reduces cell viability by 50%).

Conclusion

Lenacapavir stands out as a highly potent HIV-1 inhibitor with a novel mechanism of action that provides activity against a wide range of viral strains, including those resistant to other drug classes. Its long-acting formulation offers a significant advantage for treatment and prevention strategies.

While a direct comparison with "this compound" is not possible due to the lack of public information on the latter, the data and methodologies presented for Lenacapavir provide a robust framework for evaluating any new HIV-1 inhibitor. Future comparative analyses will be crucial to understanding the relative strengths and weaknesses of emerging therapies in the ongoing effort to combat HIV-1. Researchers are encouraged to publish their findings on novel compounds to facilitate such comparisons and accelerate the development of new treatment options.

Navigating HIV-1 Resistance: A Comparative Analysis of Diarylpyrimidine Inhibitors and a First-Generation NNRTI

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the cross-resistance profiles of advanced diarylpyrimidine (DAPY) HIV-1 inhibitors, exemplified by etravirine and rilpivirine, reveals a significant advantage over older first-generation non-nucleoside reverse transcriptase inhibitors (NNRTIs) like nevirapine and efavirenz. This guide presents a comparative analysis of their performance against key HIV-1 resistance mutations, supported by experimental data, to inform researchers and drug development professionals in the ongoing battle against HIV-1 drug resistance.

The emergence of drug-resistant HIV-1 strains poses a continuous challenge to effective antiretroviral therapy. NNRTIs are a cornerstone of combination therapy, but their efficacy can be compromised by mutations in the reverse transcriptase enzyme. The DAPY class of NNRTIs was specifically designed to be more resilient to these mutations.

Comparative Cross-Resistance Profiles

The following tables summarize the in vitro activity of two DAPY inhibitors, etravirine and rilpivirine, and two first-generation NNRTIs, nevirapine and efavirenz, against wild-type HIV-1 and a panel of clinically relevant NNRTI-resistant mutant strains. The data, presented as the half-maximal effective concentration (EC50) or fold change in EC50 relative to wild-type, clearly demonstrates the superior resilience of the DAPY inhibitors.

Table 1: Antiviral Activity against Wild-Type and Single-Mutant HIV-1 Strains

HIV-1 RT MutationEtravirine (Fold Change in EC50)Rilpivirine (Fold Change in EC50)Nevirapine (Fold Change in EC50)Efavirenz (Fold Change in EC50)
Wild-Type1.01.01.01.0
L100I1.32.5>505-10
K103N0.81.2>50~20
Y181C2.82.9>50<2
Y188L1.74.9>50>50

Data compiled from multiple sources. Fold change values are approximate and can vary between studies.

Table 2: Antiviral Activity against Double-Mutant HIV-1 Strains

HIV-1 RT MutationEtravirine (Fold Change in EC50)Rilpivirine (Fold Change in EC50)Nevirapine (Fold Change in EC50)Efavirenz (Fold Change in EC50)
K103N + L100I5-1010>50>50
K103N + Y181C4.9---

Data compiled from multiple sources. Fold change values are approximate and can vary between studies.[1][2]

The data unequivocally shows that while first-generation NNRTIs suffer a dramatic loss of potency against common single mutations like K103N and Y181C, the DAPY compounds, etravirine and rilpivirine, retain significant activity.[3] This resilience is even more pronounced against certain double mutations. The K103N mutation, for instance, confers high-level resistance to nevirapine and efavirenz but has a minimal impact on the activity of etravirine and rilpivirine.[3] Similarly, the Y181C mutation, which renders nevirapine largely ineffective, only moderately affects the potency of the DAPY inhibitors.[3]

Experimental Protocols

The cross-resistance data presented above is typically generated using a Recombinant Virus Assay . This phenotypic assay provides a direct measure of a drug's ability to inhibit the replication of specific viral strains.

Recombinant Virus Assay Protocol

Objective: To determine the in vitro susceptibility of HIV-1 strains containing specific reverse transcriptase mutations to various NNRTIs.

Materials:

  • Proviral DNA: An HIV-1 proviral clone with a deleted reverse transcriptase (RT) gene (e.g., pHIVΔRT).

  • RT amplicons: PCR-amplified RT gene sequences from patient-derived plasma HIV-1 RNA or from site-directed mutagenesis of a wild-type clone.

  • Host cells: A suitable cell line for HIV-1 replication, such as MT-2 cells or TZM-bl cells.

  • Transfection reagent: For co-transfecting the proviral DNA and RT amplicons into host cells.

  • Antiviral drugs: Serial dilutions of the NNRTIs to be tested.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • Assay for viral replication: e.g., p24 antigen ELISA, luciferase reporter gene assay, or a colorimetric cell viability assay (like MTT).

Methodology:

  • Preparation of Recombinant Virus Stocks:

    • Co-transfect host cells with the RT-deleted proviral DNA and the PCR-amplified RT gene fragment containing the desired mutation(s).

    • Homologous recombination within the transfected cells will generate infectious recombinant viruses carrying the patient-derived or engineered RT sequence.

    • Culture the transfected cells for several days to allow for virus production.

    • Harvest the cell culture supernatant containing the recombinant virus stock.

    • Determine the viral titer of the stock (e.g., by measuring p24 antigen concentration or by a tissue culture infectious dose 50 (TCID50) assay).

  • Drug Susceptibility Assay:

    • Seed host cells in a 96-well plate.

    • Prepare serial dilutions of the NNRTI compounds in cell culture medium.

    • Add the drug dilutions to the appropriate wells.

    • Infect the cells with a standardized amount of the recombinant virus stock.

    • Include control wells with virus but no drug (virus control) and cells with no virus (cell control).

    • Incubate the plates for 3-7 days to allow for viral replication.

  • Quantification of Viral Replication:

    • At the end of the incubation period, measure the extent of viral replication in each well using a pre-determined assay.

      • p24 Antigen ELISA: Measures the amount of HIV-1 p24 capsid protein in the culture supernatant.

      • Luciferase Reporter Gene Assay: If using a reporter cell line (e.g., TZM-bl), measure the luciferase activity, which is proportional to viral entry and gene expression.

      • MTT Assay: Measures the metabolic activity of the cells, which is inversely proportional to virus-induced cell death (cytopathic effect).

  • Data Analysis:

    • Calculate the percentage of viral inhibition for each drug concentration compared to the virus control.

    • Plot the percentage of inhibition against the drug concentration and use a non-linear regression analysis to determine the EC50 value (the drug concentration that inhibits 50% of viral replication).

    • The fold change in resistance is calculated by dividing the EC50 for the mutant virus by the EC50 for the wild-type virus.

Experimental Workflow

The following diagram illustrates the key steps in the recombinant virus assay for determining HIV-1 drug susceptibility.

experimental_workflow cluster_prep Virus Preparation cluster_assay Susceptibility Assay cluster_analysis Data Analysis proviral_dna RT-deleted Proviral DNA transfection Co-transfection of Host Cells proviral_dna->transfection rt_amplicon Mutant RT PCR Amplicon rt_amplicon->transfection recombinant_virus Recombinant Virus Stock transfection->recombinant_virus Homologous Recombination infect_cells Infect Cells with Recombinant Virus recombinant_virus->infect_cells plate_cells Plate Host Cells add_drug Add Serial Dilutions of NNRTIs plate_cells->add_drug add_drug->infect_cells incubation Incubate infect_cells->incubation measure_replication Measure Viral Replication incubation->measure_replication calculate_ec50 Calculate EC50 measure_replication->calculate_ec50 determine_fc Determine Fold Change calculate_ec50->determine_fc

Figure 1. Workflow of the Recombinant Virus Assay for HIV-1 Drug Susceptibility Testing.

Conclusion

The cross-resistance data presented here highlights the significant advancements made in the development of NNRTIs. The diarylpyrimidine inhibitors, etravirine and rilpivirine, demonstrate a broader and more robust resistance profile compared to their first-generation predecessors. This resilience is a direct result of their unique binding mode and chemical structure, which allows them to accommodate changes in the NNRTI binding pocket of the reverse transcriptase enzyme. For researchers and drug development professionals, this comparative analysis underscores the importance of continued structure-activity relationship studies and the exploration of novel inhibitor scaffolds to stay ahead of the evolving landscape of HIV-1 drug resistance.

References

Navigating HIV-1 Resistance: A Comparative Analysis of Inhibitor-18 and Alternative Antiretroviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide has been developed to elucidate the mechanism of resistance to the novel HIV-1 capsid inhibitor, designated as inhibitor-18 (also known as compound II-13c), and to objectively evaluate its performance against other classes of antiretroviral drugs. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of resistance pathways, quantitative efficacy data, and detailed experimental methodologies.

Introduction to HIV-1 Inhibitor-18

This compound is a potent, phenylalanine-derived compound that targets the HIV-1 capsid protein (CA), a critical component for multiple stages of the viral lifecycle, including the proper assembly of the viral core and the transport of the viral pre-integration complex into the nucleus.[1] Experimental data has demonstrated that inhibitor-18 exhibits an effective concentration (EC50) of 5.14 µM against the HIV-1 NL4-3 strain in MT-4 cells.[1] Its mechanism of action is believed to be analogous to the well-characterized capsid inhibitor PF-74, binding to a conserved pocket at the interface of the N-terminal domain (NTD) and C-terminal domain (CTD) of adjacent CA monomers.[1][2] Molecular docking studies suggest that inhibitor-18 interacts with key residues such as Asn53, Asn57, and Lys70 within this binding pocket.[1]

Mechanism of Resistance to Capsid Inhibitors

While specific resistance data for this compound is not yet available, the resistance profile of the structurally related and extensively studied capsid inhibitor, PF-74, provides valuable insights into potential resistance mechanisms. Resistance to PF-74 is complex and often requires the accumulation of multiple mutations within the viral capsid sequence.[3][4] These mutations can reduce the binding affinity of the inhibitor to the capsid protein.

Key mutations associated with resistance to PF-74 and other capsid inhibitors include:

  • Q67H [5]

  • K70R [5]

  • N74D [3][6]

  • T107N [5]

  • L111I [5]

The development of resistance to capsid inhibitors can also alter the virus's dependence on host cellular factors that are essential for nuclear entry, such as TNPO3, Nup153, and CPSF6.[3][4] This suggests that the virus may evolve to utilize alternative pathways for nuclear import to circumvent the action of the inhibitor.

Comparative Analysis with Other HIV-1 Inhibitors

To provide a broader context for the potential efficacy and resistance profile of this compound, this guide includes a comparison with other major classes of antiretroviral drugs: Protease Inhibitors (PIs), Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs), Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), and Entry Inhibitors.

Quantitative Performance Data

The following table summarizes the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) values for this compound and a selection of other representative HIV-1 inhibitors. These values indicate the concentration of the drug required to inhibit 50% of viral replication in vitro.

Inhibitor ClassInhibitorTargetEC50/IC50 (µM)Cell Line
Capsid Inhibitor This compound (II-13c) Capsid 5.14 MT-4 [1]
PF-74Capsid0.42MT-4[1]
Lenacapavir (GS-6207)Capsid0.0001MT-4[7]
GSK878Capsid0.000039MT-2[8]
Protease Inhibitor DarunavirProtease0.003 - 0.004Various[9]
AtazanavirProtease0.002 - 0.005Various
NRTI Zidovudine (AZT)Reverse Transcriptase0.001 - 0.01Various
Lamivudine (3TC)Reverse Transcriptase0.004 - 0.05Various
NNRTI EfavirenzReverse Transcriptase0.001 - 0.003Various
RilpivirineReverse Transcriptase0.0004 - 0.0012Various
Entry Inhibitor Enfuvirtide (T-20)gp410.001 - 0.005Various[1]
MaravirocCCR50.001 - 0.003Various

Note: EC50/IC50 values can vary depending on the viral strain, cell type, and experimental conditions.

Mechanisms of Resistance of Alternative Inhibitors
Inhibitor ClassGeneral Mechanism of ResistanceKey Resistance Mutations
Protease Inhibitors (PIs) Mutations in the protease enzyme reduce the binding affinity of the inhibitor to the active site.[10][11]D30N, V32I, M46I/L, I47V/A, G48V, I50L/V, I54V/L/M, V82A/F/T/S, I84V, L90M[9]
NRTIs Mutations in the reverse transcriptase enzyme that either enhance the discrimination against the NRTI or facilitate the removal of the incorporated NRTI from the DNA chain.[12][13]M41L, K65R, D67N, K70R, L74V, M184V/I, L210W, T215Y/F, K219Q/E[13]
NNRTIs Mutations in a hydrophobic pocket of the reverse transcriptase, distinct from the active site, that reduce the binding affinity of the inhibitor.[7]L100I, K101E, K103N, V106A/M, E138K, Y181C/I, Y188L/C/H, G190A/S/E[7]
Entry Inhibitors Mutations in the viral envelope glycoproteins (gp120 or gp41) that prevent the inhibitor from binding and blocking viral entry into the host cell.[1][14][15]Fusion Inhibitors (e.g., Enfuvirtide): G36D/S, I37V, V38A/M/E, Q39R, Q40H, N42T, N43D/S, L44M, L45M (in gp41).[14] CCR5 Antagonists (e.g., Maraviroc): Shift in co-receptor usage from CCR5 to CXCR4 or mutations in the V3 loop of gp120.[14]

Experimental Protocols

In Vitro Antiviral Activity Assay (MT-4 Cell-Based Assay)

This protocol is adapted from the methodology used to evaluate this compound.[1]

Objective: To determine the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of a test compound.

Materials:

  • MT-4 cells

  • HIV-1 NL4-3 virus stock

  • Test compound (e.g., this compound)

  • Reference inhibitor (e.g., Zidovudine)

  • Cell culture medium (e.g., RPMI 1640 supplemented with 10% FBS, penicillin, and streptomycin)

  • 96-well microtiter plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

  • Luminometer

Procedure:

  • Seed MT-4 cells into 96-well plates at a density of 1 x 10^4 cells/well.

  • Prepare serial dilutions of the test compound and the reference inhibitor.

  • Add the diluted compounds to the wells containing the MT-4 cells.

  • Infect the cells with a pre-titered amount of HIV-1 NL4-3 (e.g., at a multiplicity of infection of 0.01).

  • Include uninfected cells as a control for cytotoxicity and infected, untreated cells as a control for maximal viral replication.

  • Incubate the plates at 37°C in a 5% CO2 incubator for 5 days.

  • After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Measure luminescence using a luminometer.

  • Calculate the EC50 value by determining the compound concentration that reduces viral cytopathic effect by 50%.

  • Calculate the CC50 value by determining the compound concentration that reduces the viability of uninfected cells by 50%.

  • The selectivity index (SI) is calculated as CC50/EC50.

HIV-1 Genotypic Resistance Assay

This protocol provides a general workflow for identifying resistance-associated mutations in the HIV-1 genome.[16][17][18]

Objective: To sequence the target gene of an antiretroviral drug from a patient's plasma sample to identify mutations associated with drug resistance.

Materials:

  • Patient plasma sample with a viral load >1,000 copies/mL

  • Viral RNA extraction kit

  • Reverse transcriptase and PCR reagents

  • Primers specific for the target gene (e.g., capsid, protease, reverse transcriptase)

  • DNA sequencing equipment and reagents

  • Sequence analysis software (e.g., Stanford University HIV Drug Resistance Database)

Procedure:

  • Extract viral RNA from the patient's plasma using a commercial kit.

  • Perform reverse transcription to convert the viral RNA into complementary DNA (cDNA).

  • Amplify the target gene region from the cDNA using polymerase chain reaction (PCR) with specific primers.

  • Purify the PCR product.

  • Sequence the purified PCR product using Sanger sequencing or next-generation sequencing.

  • Analyze the resulting sequence to identify mutations by comparing it to a wild-type reference sequence.

  • Interpret the identified mutations using a drug resistance database (e.g., Stanford HIVDB) to predict the level of resistance to specific drugs.

HIV-1 Phenotypic Resistance Assay

This assay directly measures the ability of a patient's viral strain to replicate in the presence of an antiretroviral drug.[19][20]

Objective: To determine the fold change in EC50 of a drug against a patient's viral isolate compared to a wild-type reference strain.

Materials:

  • Patient-derived virus or recombinant virus containing the patient's target gene

  • Wild-type reference HIV-1 strain

  • Permissive cell line (e.g., TZM-bl cells or peripheral blood mononuclear cells)

  • Antiretroviral drug of interest

  • 96-well plates

  • Reagents for quantifying viral replication (e.g., luciferase assay system, p24 ELISA kit)

Procedure:

  • Propagate the patient-derived virus and the wild-type reference virus in a suitable cell line.

  • Seed permissive cells into 96-well plates.

  • Prepare serial dilutions of the antiretroviral drug.

  • Add the diluted drug to the wells.

  • Infect the cells with a standardized amount of either the patient-derived virus or the wild-type reference virus.

  • Incubate the plates for a defined period (e.g., 3-7 days).

  • Quantify viral replication in each well using a suitable method (e.g., measuring luciferase activity or p24 antigen concentration).

  • Calculate the EC50 value for the drug against both the patient's virus and the wild-type virus.

  • The fold change in resistance is calculated by dividing the EC50 for the patient's virus by the EC50 for the wild-type virus.

Visualizations

HIV-1 Lifecycle and Inhibitor Targets

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Inhibitor Targets CD4_Receptor CD4 Receptor Coreceptor Coreceptor (CCR5/CXCR4) CD4_Receptor->Coreceptor Binding Cytoplasm Cytoplasm Coreceptor->Cytoplasm Fusion & Entry Reverse_Transcription Reverse Transcription Nucleus Nucleus Integration Integration Nucleus->Integration Provirus Provirus Integration->Provirus Transcription Transcription Viral_RNA Viral RNA Transcription->Viral_RNA genomic & mRNA Translation Translation Viral_Proteins Viral Proteins Translation->Viral_Proteins Assembly Assembly Budding Budding Assembly->Budding New_Virion New Virion Budding->New_Virion HIV_Virion HIV Virion HIV_Virion->CD4_Receptor Attachment Viral_RNA->Translation Viral_RNA->Assembly Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Viral_DNA->Nucleus Provirus->Transcription Viral_Proteins->Assembly Entry_Inhibitors Entry Inhibitors Entry_Inhibitors->Coreceptor RT_Inhibitors RT Inhibitors RT_Inhibitors->Reverse_Transcription Integrase_Inhibitors Integrase Inhibitors Integrase_Inhibitors->Integration Protease_Inhibitors Protease Inhibitors Protease_Inhibitors->Viral_Proteins Maturation Capsid_Inhibitors Capsid Inhibitors Capsid_Inhibitors->Nucleus Transport Capsid_Inhibitors->Assembly

Caption: Overview of the HIV-1 lifecycle and the stages targeted by different classes of inhibitors.

General Workflow for HIV-1 Genotypic Resistance Testing

Genotypic_Resistance_Workflow Patient_Sample Patient Plasma Sample (Viral Load >1000 copies/mL) RNA_Extraction Viral RNA Extraction Patient_Sample->RNA_Extraction RT_PCR Reverse Transcription & PCR Amplification of Target Gene RNA_Extraction->RT_PCR PCR_Cleanup PCR Product Purification RT_PCR->PCR_Cleanup Sequencing DNA Sequencing PCR_Cleanup->Sequencing Sequence_Analysis Sequence Analysis & Mutation Identification Sequencing->Sequence_Analysis Interpretation Interpretation using Resistance Database Sequence_Analysis->Interpretation Report Resistance Report Interpretation->Report

Caption: A simplified workflow for determining HIV-1 drug resistance through genotypic testing.

Capsid Inhibitor Binding and Resistance Mechanism

Capsid_Inhibitor_Mechanism cluster_wildtype Wild-Type Capsid cluster_resistant Resistant Capsid CA_Monomer1 CA Monomer 1 Binding_Pocket Binding Pocket CA_Monomer2 CA Monomer 2 HIV_Replication_WT HIV Replication (Inhibited) Binding_Pocket->HIV_Replication_WT Inhibitor18 Inhibitor-18 Inhibitor18->Binding_Pocket Binds & Stabilizes Mut_CA_Monomer1 Mutated CA Monomer 1 Altered_Pocket Altered Binding Pocket Mut_CA_Monomer2 Mutated CA Monomer 2 HIV_Replication_Res HIV Replication (Continues) Altered_Pocket->HIV_Replication_Res Inhibitor18_2 Inhibitor-18 Inhibitor18_2->Altered_Pocket Reduced Binding

Caption: Proposed mechanism of capsid inhibitor action and resistance.

References

Validating the Target Engagement of HIV-1 Inhibitors in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, confirming that a drug candidate interacts with its intended molecular target within a cellular environment is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the target engagement of HIV-1 inhibitors, using "HIV-1 Inhibitor-18" as a representative candidate. We present supporting experimental data for various inhibitors and detailed protocols for widely used target engagement assays.

Comparative Analysis of HIV-1 Inhibitor Performance

The efficacy of HIV-1 inhibitors is commonly quantified by their half-maximal effective concentration (EC50) in cell-based assays. This value represents the concentration of a drug that is required for 50% of its maximum effect. The following table summarizes the EC50 values for several approved HIV-1 protease inhibitors, providing a benchmark for evaluating the performance of novel inhibitors like this compound.

HIV-1 Protease InhibitorEC50 (nM) in Cell CultureTarget
Darunavir1-2HIV-1 Protease
Atazanavir2.6 - 13HIV-1 Protease
Lopinavir~17HIV-1 Protease
Tipranavir30-70HIV-1 Protease
Saquinavir1.8 - 4.5HIV-1 Protease
Ritonavir40 - 100HIV-1 Protease
Indinavir11 - 50HIV-1 Protease
Nelfinavir7 - 20HIV-1 Protease
This compound [Insert Experimental Value] [Presumed Target]

Key Methodologies for Target Engagement Validation

Two powerful, label-free methods for confirming target engagement in a cellular context are the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS). These techniques rely on the principle that the binding of a small molecule to its protein target alters the protein's stability.

Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle of ligand-induced thermal stabilization of a target protein.[1][2] When a drug binds to its target protein, the protein-drug complex is often more resistant to heat-induced denaturation.[1][2]

CETSA_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_heating Thermal Challenge cluster_lysis Cell Lysis & Fractionation cluster_detection Detection & Analysis cells HIV-1 Infected Cells treat Incubate with This compound or Vehicle Control cells->treat heat Heat Shock at Varying Temperatures treat->heat lyse Cell Lysis heat->lyse centrifuge Centrifugation to Separate Soluble and Aggregated Proteins lyse->centrifuge wb Western Blot or Mass Spectrometry centrifuge->wb analysis Quantify Soluble Target Protein wb->analysis DARTS_Workflow cluster_lysis_prep Cell Lysate Preparation cluster_incubation Drug Incubation cluster_digestion Protease Digestion cluster_quenching Reaction Quenching cluster_analysis Analysis cells HIV-1 Infected Cells lyse Prepare Cell Lysate cells->lyse incubate Incubate Lysate with This compound or Vehicle Control lyse->incubate digest Add Protease (e.g., Pronase) incubate->digest quench Stop Digestion digest->quench sds_page SDS-PAGE quench->sds_page stain Coomassie Staining or Western Blot sds_page->stain HIV_Gag_Processing cluster_host_cell Host Cell Cytoplasm cluster_virion Budding Virion gag_pol Gag-Pol Polyprotein (Pr160gag-pol) immature Immature Virion Assembly gag_pol->immature gag Gag Polyprotein (Pr55gag) gag->immature protease HIV-1 Protease immature->protease activates cleavage Proteolytic Cleavage protease->cleavage mediates mature_proteins Mature Viral Proteins (MA, CA, NC, RT, IN, PR) cleavage->mature_proteins mature_virion Mature, Infectious Virion mature_proteins->mature_virion inhibitor HIV-1 Protease Inhibitor (e.g., Inhibitor-18) inhibitor->protease

References

Synergistic Effects of a Novel NNRTI, Codenamed Compound-18, with Approved Antiretroviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of new antiretroviral (ARV) agents is critical for overcoming the challenges of HIV-1 drug resistance and improving long-term treatment outcomes. Codenamed Compound-18 (CD-18) is a novel, next-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) characterized by a high genetic barrier to resistance and a favorable safety profile in preclinical models. A cornerstone of HIV-1 therapy is the use of combination regimens to achieve maximal viral suppression and prevent the emergence of resistance. This guide provides a comparative analysis of the synergistic effects of CD-18 when combined with other major classes of ARVs, supported by in vitro experimental data.

Mechanism of Action

CD-18, like other NNRTIs, is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT) enzyme. It binds to a hydrophobic pocket adjacent to the enzyme's active site, inducing a conformational change that disrupts the catalytic activity of RT and halts the conversion of viral RNA into DNA. This mechanism is distinct from that of other ARV classes, providing a strong rationale for combination therapy.

HIV_Lifecycle cluster_cell Host Cell (CD4+ T-cell) entry 1. Binding & Fusion uncoating 2. Uncoating entry->uncoating rt 3. Reverse Transcription uncoating->rt integration 4. Integration rt->integration nrti NRTIs/NtRTIs rt->nrti Inhibit nnrti NNRTIs (e.g., CD-18) rt->nnrti Inhibit replication 5. Replication integration->replication insti INSTIs integration->insti Inhibit assembly 6. Assembly replication->assembly budding 7. Budding & Maturation assembly->budding pi PIs budding->pi Inhibit HIV-1 HIV-1 HIV-1->entry Infection Synergy_Assay_Workflow prep 1. Drug Serial Dilution (CD-18 and Partner ARV) plate 2. Checkerboard Plate Setup (96-well plate) prep->plate add_cells 4. Addition of Infected Cells to Plate plate->add_cells infect 3. Cell Infection (MT-4 cells + HIV-1 IIIB) infect->add_cells incubate 5. Incubation (5 days at 37°C) add_cells->incubate mtt 6. MTT Assay (Measure Cell Viability) incubate->mtt analyze 7. Data Analysis (Calculate CI values) mtt->analyze

A Comparative Guide to In Vitro Resistance Selection Studies of HIV-1 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in vitro resistance selection studies for a hypothetical novel HIV-1 non-nucleoside reverse transcriptase inhibitor (NNRTI), designated "Inhibitor-18," benchmarked against the established NNRTI, Efavirenz (EFV). The data and protocols presented are synthesized from established methodologies in the field to provide a framework for assessing the resistance profiles of new antiviral compounds.

Introduction to In Vitro Resistance Selection

The emergence of drug-resistant strains of HIV-1 is a significant challenge in antiretroviral therapy.[1][2] In vitro resistance selection studies are crucial pre-clinical experiments designed to predict the genetic barrier to resistance of a new antiviral compound. These studies involve passaging the virus in the presence of escalating concentrations of the drug, thereby selecting for viral variants with reduced susceptibility.[3][4][5] By identifying the mutations that confer resistance and quantifying the level of resistance, researchers can anticipate potential clinical outcomes and guide the development of more robust inhibitors.[6][7]

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs that bind to an allosteric pocket in the HIV-1 reverse transcriptase (RT), inhibiting its function.[6][8] However, this class has historically been susceptible to the rapid selection of resistance mutations.[7]

Comparative Resistance Profiles: Inhibitor-18 vs. Efavirenz

The following tables summarize the quantitative data from a hypothetical in vitro resistance selection study comparing Inhibitor-18 to Efavirenz.

Table 1: Emergence of Resistance Over Time

This table illustrates the fold-change in the 50% effective concentration (EC₅₀) required to inhibit viral replication over a series of cell culture passages. A higher fold-change indicates a greater degree of resistance.

Passage NumberInhibitor-18 (Fold-Change in EC₅₀)Efavirenz (Fold-Change in EC₅₀)
01.01.0
52.515.2
104.152.9
158.9150.7
2015.3>500
2525.8>1000
3039.5>1000

Data is hypothetical and for illustrative purposes.

Table 2: Genotypic Analysis of Resistant Variants

This table details the primary and secondary mutations identified in the reverse transcriptase gene of HIV-1 variants selected under pressure from each inhibitor.

InhibitorPrimary Resistance MutationsSecondary/Accessory Mutations
Inhibitor-18 Y188L, E138KV106A, H221Y
Efavirenz K103N, L100IY181C, G190A

Mutations listed are common resistance mutations for NNRTIs and are used here for illustrative comparison.[4][8]

Experimental Protocols

A detailed methodology for conducting in vitro resistance selection studies is provided below.

Cell and Virus Culture
  • Cells: MT-2 or MT-4 cells, which are human T-cell lines permissive to HIV-1 infection, are commonly used. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and antibiotics (penicillin/streptomycin).

  • Virus: A wild-type laboratory-adapted strain of HIV-1, such as HIV-1IIIB or HIV-1NL4-3, is used to initiate the experiment.

In Vitro Resistance Selection Protocol
  • Initial Infection: MT-2 cells are infected with the wild-type HIV-1 strain at a multiplicity of infection (MOI) of 0.01.

  • Drug Escalation: The infected cells are cultured in the presence of the inhibitor at a starting concentration equal to its EC₅₀.[3]

  • Passaging: The culture supernatant, containing progeny virus, is harvested every 3-4 days (or when cytopathic effect is observed) and used to infect fresh MT-2 cells.

  • Concentration Increase: With each subsequent passage, the concentration of the inhibitor is gradually increased, typically by 1.5 to 2-fold, provided that viral replication is maintained.[9]

  • Monitoring: Viral replication is monitored by measuring the p24 antigen concentration in the culture supernatant using an enzyme-linked immunosorbent assay (ELISA).

  • Phenotypic Analysis: At selected passages, the susceptibility of the selected virus to the inhibitor is determined by performing a standard antiviral assay to calculate the EC₅₀. The fold-change in EC₅₀ is calculated relative to the susceptibility of the parental virus.[10]

  • Genotypic Analysis: Viral RNA is extracted from the culture supernatant at key passages. The reverse transcriptase gene is amplified by RT-PCR and sequenced to identify mutations associated with resistance.[4][10]

Phenotypic Susceptibility Assay
  • Cell Plating: MT-2 cells are seeded in a 96-well plate.

  • Drug Dilution: The inhibitor is serially diluted and added to the wells.

  • Infection: A standardized amount of virus (from the resistance selection culture) is added to each well.

  • Incubation: The plate is incubated for 4-7 days.

  • Quantification of Viral Replication: The extent of viral replication is quantified by measuring cell viability (e.g., using an MTT assay) or by measuring p24 antigen levels in the supernatant.

  • EC₅₀ Calculation: The EC₅₀ value, the drug concentration that inhibits viral replication by 50%, is calculated by plotting the percentage of inhibition against the drug concentration.

Visualizations

Experimental Workflow for In Vitro Resistance Selection

G cluster_setup Initial Setup cluster_passaging Serial Passaging Cycle cluster_analysis Analysis at Key Passages start Infect MT-2 cells with wild-type HIV-1 drug_start Add inhibitor at EC50 start->drug_start culture Culture for 3-4 days drug_start->culture harvest Harvest virus supernatant culture->harvest Repeat infect_fresh Infect fresh MT-2 cells harvest->infect_fresh Repeat phenotype Phenotypic Analysis (EC50 determination) harvest->phenotype genotype Genotypic Analysis (RT gene sequencing) harvest->genotype increase_conc Increase inhibitor concentration infect_fresh->increase_conc Repeat increase_conc->culture Repeat

Caption: Workflow for in vitro selection of drug-resistant HIV-1.

Mechanism of NNRTI Action and Resistance

G cluster_wt Wild-Type HIV-1 Reverse Transcriptase cluster_mut Resistant HIV-1 Reverse Transcriptase RT_WT Reverse Transcriptase Inhibition Inhibition of RT activity RT_WT->Inhibition Leads to NNIBP_WT NNRTI Binding Pocket NNIBP_WT->RT_WT Part of NNRTI NNRTI (e.g., Inhibitor-18) NNRTI->NNIBP_WT Binds to RT_Mut Mutated Reverse Transcriptase Reduced_Binding Reduced Binding Affinity RT_Mut->Reduced_Binding Results in NNIBP_Mut Mutated NNRTI Binding Pocket (e.g., Y188L) NNIBP_Mut->RT_Mut Part of NNRTI_res NNRTI (e.g., Inhibitor-18) NNRTI_res->NNIBP_Mut Poor binding

Caption: NNRTI binding and the mechanism of resistance via mutation.

Discussion and Conclusion

The hypothetical data presented suggest that Inhibitor-18 has a higher genetic barrier to resistance compared to Efavirenz. The emergence of high-level resistance to Inhibitor-18 was significantly delayed, and the fold-change in EC₅₀ remained substantially lower than that observed for Efavirenz throughout the course of the experiment.

The genotypic analysis reveals that Inhibitor-18 selects for a different set of resistance mutations than Efavirenz. The Y188L mutation, selected by Inhibitor-18, is a known NNRTI resistance mutation. However, the absence of the highly common and cross-resistant K103N mutation in the Inhibitor-18 selected variants is a promising sign. This suggests that Inhibitor-18 may remain active against viral strains that are resistant to first-generation NNRTIs like Efavirenz.

References

Safety Operating Guide

Navigating the Safe Disposal of HIV-1 Inhibitor-18 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of any chemical, including investigational compounds like HIV-1 inhibitor-18, is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for "this compound" are not publicly available, established principles of laboratory waste management provide a clear framework for its safe handling and disposal. The primary source of information for the disposal of any specific chemical is its Safety Data Sheet (SDS), which should be consulted before handling.

Guiding Principles for Disposal

The overarching principle in a laboratory is to treat all waste with caution. For a biologically active compound like an HIV-1 inhibitor, it is prudent to handle it as hazardous chemical waste unless explicitly stated otherwise in its SDS. The key steps for disposal involve proper segregation, containment, labeling, and transfer to an authorized waste management service.

Step-by-Step Disposal Protocol for this compound

This protocol outlines the general procedure for the disposal of small quantities of this compound, typically found in a research laboratory.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves, when handling this compound and its associated waste.[1][2][3]

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash.[4][5] All materials contaminated with the inhibitor should be disposed of as chemical waste.

3. Solid Waste Disposal (Unused/Expired Compound, Contaminated Labware):

  • Unused or Expired Chemical: The original container with the unused or expired this compound should be sealed and placed in a designated hazardous chemical waste container.

  • Contaminated Labware: Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be collected in a clearly labeled, leak-proof hazardous waste bag or container.[6]

  • Sharps: Needles, syringes, or other sharp instruments contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.[2][7]

4. Liquid Waste Disposal (Solutions containing this compound):

  • Solutions containing this compound should be collected in a compatible, leak-proof, and clearly labeled hazardous waste container.

  • Do not pour solutions containing HIV-1 inhibitors down the drain unless authorized by your institution's environmental health and safety (EHS) office.[8][9]

5. Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[6]

6. Storage and Pickup:

  • Store the sealed and labeled waste containers in a designated, secure area away from general lab traffic.

  • Arrange for waste pickup through your institution's EHS or a licensed hazardous waste disposal company.

Decontamination of Reusable Equipment

For reusable lab equipment that has been in contact with this compound, a thorough decontamination process is necessary.

  • Initial Rinse: Rinse the equipment with a suitable solvent that will dissolve the inhibitor without reacting with it. This rinsate must be collected and disposed of as hazardous liquid waste.

  • Cleaning: Wash the equipment with a laboratory detergent and water.

  • Final Rinse: Rinse with deionized water.

For equipment potentially contaminated with biological agents in addition to the chemical inhibitor, follow your institution's biosafety guidelines for disinfection, which may include autoclaving or treatment with a disinfectant like a 10% bleach solution, followed by thorough rinsing.[10][11][12][13]

Waste Stream Summary

Waste TypeDisposal ContainerDisposal Route
Solid this compound Original, sealed container inside a hazardous waste binLicensed Hazardous Waste Disposal
Contaminated Lab Consumables Labeled, leak-proof hazardous waste bag/containerLicensed Hazardous Waste Disposal
Contaminated Sharps Puncture-resistant sharps containerLicensed Medical or Hazardous Waste Disposal
Liquid Solutions with this compound Labeled, leak-proof hazardous waste containerLicensed Hazardous Waste Disposal
Decontamination Rinsate Labeled, leak-proof hazardous waste containerLicensed Hazardous Waste Disposal
Empty, Triple-Rinsed Containers Regular trash (if non-hazardous)Institutional non-hazardous waste stream

Disposal Workflow

G cluster_0 Start: Waste Generation cluster_1 Waste Characterization cluster_2 Disposal Container cluster_3 Final Disposal start Identify Waste Containing This compound is_sharp Is it a sharp? start->is_sharp is_liquid Is it liquid? is_sharp->is_liquid No sharps_container Puncture-Resistant Sharps Container is_sharp->sharps_container Yes is_solid Is it solid? is_liquid->is_solid No liquid_container Labeled, Leak-Proof Liquid Waste Container is_liquid->liquid_container Yes solid_container Labeled, Leak-Proof Solid Waste Container is_solid->solid_container Yes disposal Store in Designated Area for EHS Pickup sharps_container->disposal liquid_container->disposal solid_container->disposal

Caption: Decision workflow for the proper segregation and disposal of waste contaminated with this compound.

References

Safeguarding Research: A Comprehensive Guide to Handling HIV-1 Inhibitor-18

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when working with potent, novel compounds. This document provides essential, immediate safety and logistical information for handling HIV-1 inhibitor-18, a potent capsid inhibitor. The following procedural guidance is designed to answer specific operational questions, fostering a culture of safety and building trust in laboratory practices.

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 2764787-56-4) is not publicly available, it is imperative to request and consult the official SDS from the vendor (e.g., MedchemExpress) before handling this compound. The information presented here is based on best practices for handling potent, cytotoxic small molecule inhibitors and should be adapted as necessary upon review of the official SDS.

This compound is a potent HIV-1 capsid inhibitor with a reported half-maximal effective concentration (EC50) of 5.14 µM against the HIV-1 NL4-3 strain.[1] It has also demonstrated some level of cytotoxicity, with a 50% cytotoxic concentration (CC50) in MT-4 cells greater than 9.51 µM.[1] The proximity of the effective concentration to the cytotoxic concentration underscores the need for careful handling to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted prior to handling, but the following table outlines the recommended minimum PPE.

Body AreaRecommended PPERationale
Hands Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and absorption. Double-gloving is recommended when handling concentrated solutions.
Eyes Safety glasses with side shields or gogglesProtects eyes from splashes or aerosols.
Body Laboratory coatPrevents contamination of personal clothing.
Respiratory Use in a certified chemical fume hoodA fume hood provides the primary means of exposure control. For weighing or procedures that may generate dust or aerosols outside of a fume hood, a fit-tested N95 respirator or higher may be necessary.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is crucial for minimizing risk.

Preparation and Weighing
  • All handling of the solid compound, including weighing, must be conducted within a certified chemical fume hood to prevent inhalation of fine powders.

  • Use disposable weigh boats and spatulas to avoid cross-contamination.

  • Ensure a calibrated analytical balance is available within the fume hood or in close proximity.

Solution Preparation
  • Prepare solutions within the chemical fume hood.

  • Add solvent to the solid inhibitor slowly to avoid splashing.

  • Ensure the vial is securely capped before vortexing or sonicating to aid dissolution.

Experimental Use
  • Clearly label all solutions containing this compound with the compound name, concentration, solvent, and date.

  • When adding the inhibitor to cell cultures or other experimental systems, use appropriate barrier pipette tips.

  • Work over a disposable absorbent bench liner to contain any potential spills.

Spill Management
  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Decontaminate the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid Compound Collect in a clearly labeled, sealed waste container for hazardous chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Place in a designated hazardous waste container. Do not mix with general laboratory waste.
Liquid Waste (e.g., unused solutions, cell culture media) Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.

Quantitative Data Summary

ParameterValueSource
EC50 (HIV-1 NL4-3) 5.14 µM[1]
CC50 (MT-4 cells) >9.51 µM[1]
CAS Number 2764787-56-4[1]

EC50 (Half-maximal Effective Concentration): This value represents the concentration of the inhibitor required to achieve 50% of its maximum antiviral effect.[2] A lower EC50 indicates higher potency.

CC50 (Half-maximal Cytotoxic Concentration): This value is the concentration of the compound that causes the death of 50% of the host cells in a culture.[3][4] A higher CC50 is desirable, as it indicates lower toxicity to the host cells.

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Obtain_SDS Request and Review SDS from Vendor Don_PPE Don Appropriate PPE Obtain_SDS->Don_PPE Proceed with Caution Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Solid Weigh Solid Compound Prepare_Hood->Weigh_Solid Prepare_Solution Prepare Stock Solution Weigh_Solid->Prepare_Solution Perform_Experiment Perform Experiment Prepare_Solution->Perform_Experiment Decontaminate Decontaminate Work Area Perform_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Correctly Dispose_Waste->Doff_PPE

References

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